2-Allyl-4-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINCKJDFBMTHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323473 | |
| Record name | 2-Allyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-82-7 | |
| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allyl-4-methoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Allyl-4-methoxyphenol, a phenolic compound of interest in various scientific domains. This document collates available data on its fundamental chemical and physical characteristics, outlines general experimental methodologies for their determination, and presents a logical synthesis workflow. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in studies and applications involving this molecule.
Introduction
This compound, an isomer of the well-known eugenol, is an aromatic organic compound characterized by a phenol ring substituted with an allyl group and a methoxy group. Understanding its physicochemical properties is paramount for its application in chemical synthesis, pharmacological research, and materials science. These properties dictate its behavior in various environments, its reactivity, and its potential for interaction with biological systems. This guide aims to provide a detailed summary of these properties, supported by general experimental protocols and a representative synthesis workflow.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that experimental values for this specific isomer can be limited, and some data may be extrapolated from its close isomer, eugenol (4-allyl-2-methoxyphenol). All data should be critically evaluated and experimentally verified for specific applications.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 584-82-7 | [1] |
| Appearance | Oil | |
| Boiling Point | 144-145 °C at 13 Torr | |
| Density | 1.0865 g/cm³ at 16 °C | |
| pKa | 10.78 ± 0.18 (Predicted) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |
| Computed XLogP3 | 2.6 | [1] |
Experimental Protocols for Physicochemical Property Determination
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely ground sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting range.
-
For accurate measurements, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.
-
Determination of Boiling Point
The boiling point is a fundamental physical property of a liquid.
-
Apparatus: Distillation apparatus (including a distillation flask, condenser, receiving flask, and thermometer), heating mantle, boiling chips.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The liquid is heated, and the temperature is recorded when the vapor temperature remains constant during the distillation process. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring its mass.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.
-
Apparatus: Vials with screw caps, analytical balance, constant temperature shaker or water bath, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of the solid or liquid solute is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated in a constant temperature environment until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is carefully filtered to remove any undissolved solute.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.
-
Logical Workflow: Synthesis of this compound
A common and logical route for the synthesis of 2-allylphenols involves the Claisen rearrangement of an allyl aryl ether. The following diagram illustrates a general workflow for the synthesis of this compound starting from 4-methoxyphenol.
Conclusion
This technical guide has consolidated the key physicochemical properties of this compound and provided an overview of the standard experimental procedures for their determination. The included synthesis workflow, based on established organic chemistry principles, offers a logical pathway for its preparation. It is anticipated that this compilation of data and methodologies will be a valuable asset for researchers and professionals, facilitating further investigation and application of this versatile phenolic compound. For any specific application, it is strongly recommended that the properties listed here are experimentally verified.
References
A Technical Guide to the Natural Sources and Isolation of 2-Allyl-4-methoxyphenol and its Isomer, Eugenol
An Important Note on Nomenclature: The compound specified, 2-Allyl-4-methoxyphenol, is a structural isomer of the widely known and commercially significant natural product, 4-Allyl-2-methoxyphenol, commonly known as Eugenol. A thorough review of scientific literature reveals a lack of information regarding the natural occurrence and isolation of this compound. It is not recognized as a significant constituent of essential oils or other natural extracts. Conversely, Eugenol is a major component of numerous plant species and has been extensively studied. This guide will focus on the natural sources and isolation of Eugenol, as it is presumed to be the compound of interest for researchers, scientists, and drug development professionals.
Natural Sources of Eugenol (4-Allyl-2-methoxyphenol)
Eugenol is an aromatic oily liquid that is found in a variety of plants. It is particularly abundant in the essential oils of clove, nutmeg, cinnamon, basil, and bay leaf.[1][2] The concentration of eugenol can vary significantly depending on the plant species and the part of the plant being analyzed (e.g., buds, leaves, stems). Clove is the most prominent source, with its essential oil containing up to 95% eugenol.[3]
Table 1: Concentration of Eugenol in Various Natural Sources
| Plant Source | Part of Plant | Eugenol Concentration (% of essential oil) | Reference(s) |
| Clove (Syzygium aromaticum) | Buds | 80-90% | [1] |
| Clove (Syzygium aromaticum) | Leaves | 82-88% | [1] |
| Clove (Syzygium aromaticum) | Pedicels | 79.75% | [1] |
| Cinnamon (Cinnamomum verum) | Leaves | 70-95% | [4] |
| Cinnamon (Cinnamomum tamala) | - | Present | [2] |
| Sweet Basil (Ocimum basilicum) | - | Present | [2] |
| Holy Basil (Ocimum tenuiflorum) | Leaves | 40-71% | [5] |
| Nutmeg (Myristica fragrans) | - | Present | [2] |
| Bay Laurel (Laurus nobilis) | - | Present | [2] |
| Allspice (Pimenta dioica) | - | Present | [2] |
Isolation of Eugenol from Natural Sources
The primary methods for isolating eugenol from its natural plant sources are steam distillation and solvent extraction.
Steam Distillation
Steam distillation is the most common method for extracting essential oils, including eugenol, from plant materials. This technique is particularly useful for separating volatile compounds with high boiling points from non-volatile materials. Since eugenol has a high boiling point (254 °C), steam distillation allows for its extraction at a temperature below the boiling point of water, thus preventing the decomposition of the compound.[6]
-
Preparation of Plant Material: Grind 10-15 grams of dried clove buds into a coarse powder.
-
Apparatus Setup: Assemble a steam distillation apparatus with a 250 mL round-bottom flask as the distilling flask.
-
Charging the Flask: Place the ground cloves into the round-bottom flask and add approximately 125 mL of water. Ensure the cloves are thoroughly wetted.[2]
-
Distillation: Heat the mixture to boiling. The steam and the volatile eugenol will co-distill. Collect the distillate, which will appear as a milky emulsion, in a receiving flask.[7] Continue the distillation until approximately 80-100 mL of distillate is collected. Periodically replenish the water in the distilling flask to prevent it from boiling dry.[2]
-
Extraction of Eugenol: Transfer the collected distillate to a separatory funnel. Extract the aqueous suspension with three portions of 15 mL of an organic solvent such as dichloromethane or diethyl ether.[2]
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the crude eugenol as a pale yellow oil.[8]
Solvent Extraction
Solvent extraction is another widely used method for isolating eugenol. This technique involves the use of an organic solvent to dissolve the eugenol from the plant material.
-
Preparation of Plant Material: Grind dried cinnamon leaves or bark into a fine powder.
-
Extraction: Place 0.5 grams of the cinnamon powder in a batch extractor with 250 mL of ethanol.[9] Agitate the mixture at a constant speed (e.g., 1000 rpm) at room temperature for a set duration (e.g., 60 minutes).[10]
-
Filtration: Filter the mixture to separate the solid plant material from the ethanol extract.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude essential oil containing eugenol.
Purification of Eugenol
Crude eugenol obtained from steam distillation or solvent extraction often contains other minor components of the essential oil. A common method for purifying eugenol is through alkaline extraction, which takes advantage of the acidic nature of the phenolic hydroxyl group in eugenol.
-
Dissolution: Dissolve the crude eugenol extract in an organic solvent like diethyl ether.
-
Alkaline Extraction: Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium hydroxide (NaOH) solution. The eugenol will react with the NaOH to form sodium eugenolate, which is soluble in the aqueous layer. Other non-acidic components will remain in the organic layer.[2]
-
Separation: Separate the aqueous layer containing the sodium eugenolate.
-
Acidification: Cool the aqueous layer and acidify it with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the eugenolate, regenerating the water-insoluble eugenol, which will precipitate out as an oil.[3]
-
Final Extraction and Drying: Extract the purified eugenol with an organic solvent. Dry the organic extract with a drying agent like anhydrous sodium sulfate, filter, and remove the solvent to obtain pure eugenol.[2]
Quantitative Data on Eugenol Isolation
The yield and purity of isolated eugenol can vary based on the natural source, the isolation method, and the purification process.
Table 2: Yield and Purity of Eugenol from Various Isolation Methods
| Natural Source | Isolation Method | Yield | Purity | Reference(s) |
| Clove Buds | Steam Distillation | ~17% (of clove weight) | High (after purification) | [11] |
| Clove Buds | Soxhlet Extraction (Ethanol, 5h) | 0.363% (of clove weight) | - | |
| Cinnamon Leaves | Soxhlet Extraction (Ethanol, 5h) | 0.247% (of leaf weight) | - | |
| Tulsi Leaves | Hydro-distillation | ~11.5% (oil yield) | 50.5-53.5% (of oil) | [5] |
Visualizations
Experimental Workflow for Eugenol Isolation and Purification
Caption: Workflow for the isolation and purification of eugenol.
Biosynthetic Pathway of Eugenol
Caption: Simplified biosynthetic pathway of eugenol via the shikimate pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. benchchem.com [benchchem.com]
- 5. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]
- 6. unife.it [unife.it]
- 7. m.youtube.com [m.youtube.com]
- 8. cerritos.edu [cerritos.edu]
- 9. publishingindia.com [publishingindia.com]
- 10. ijste.org [ijste.org]
- 11. prezi.com [prezi.com]
Biosynthesis pathway of 2-Allyl-4-methoxyphenol in plants
An In-depth Technical Guide on the Biosynthesis of 2-Allyl-4-methoxyphenol (Eugenol) in Plants
Introduction
This compound, commonly known as eugenol, is a prominent member of the allylbenzene class of chemical compounds.[1] It is a colorless to pale yellow aromatic oily liquid that is the principal component of essential oils extracted from various plants, most notably clove (Syzygium aromaticum), where it constitutes 80-90% of clove bud oil.[1] Eugenol is also found in nutmeg, cinnamon, and basil.[1] The compound is valued for its pleasant, spicy, clove-like scent and is widely used in flavorings, fragrances, and dentistry as a local antiseptic and analgesic.[2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production platforms. This guide provides a detailed overview of the eugenol biosynthesis pathway, quantitative data on its accumulation, and key experimental protocols for its study.
Core Biosynthesis Pathway
The biosynthesis of eugenol is a multi-step enzymatic process that begins with the amino acid L-tyrosine or L-phenylalanine, proceeding through the general phenylpropanoid pathway before branching into the specific route leading to eugenol.[1][3] The pathway involves a series of hydroxylations, methylations, and reductions, culminating in the formation of the characteristic allyl side chain.
The key steps are as follows:
-
Initiation from L-Tyrosine/L-Phenylalanine : The pathway starts with L-tyrosine, which is converted to p-coumaric acid by the enzyme Tyrosine Ammonia Lyase (TAL) . Alternatively, L-phenylalanine can be converted to cinnamic acid and then to p-coumaric acid.[1][3]
-
Hydroxylation : p-Coumaric acid is hydroxylated to yield caffeic acid. This reaction is catalyzed by p-Coumarate 3-hydroxylase (C3H) .[1][4]
-
Methylation : The 3-hydroxyl group of caffeic acid is methylated using S-Adenosyl methionine (SAM) as a methyl donor, producing ferulic acid.
-
CoA Ligation : Ferulic acid is then activated by conversion to its CoA-thioester, feruloyl-CoA, a reaction mediated by 4-hydroxycinnamoyl-CoA ligase (4CL) .[1]
-
First Reduction : Feruloyl-CoA is reduced to coniferaldehyde by Cinnamoyl-CoA Reductase (CCR) .[1][4]
-
Second Reduction : Coniferaldehyde undergoes a further reduction to coniferyl alcohol, catalyzed by Cinnamyl-Alcohol Dehydrogenase (CAD) .[1][4]
-
Acetylation (Committed Step) : Coniferyl alcohol is acetylated to form coniferyl acetate. This is a critical step that commits the precursor to the phenylpropene pathway. The enzyme responsible is a Coniferyl Alcohol Acyltransferase (CAAT) , which belongs to the BAHD acyltransferase family.[5][6][7]
-
Final Synthesis : In the final, NADPH-dependent step, coniferyl acetate is converted to eugenol. This reductive cleavage of the acetate moiety is catalyzed by Eugenol Synthase (EGS) .[1][5][6] In sweet basil, multiple EGS genes have been identified, showing tissue-specific expression patterns in peltate glandular trichomes and roots.[8]
Caption: The core biosynthetic pathway of eugenol from L-tyrosine.
Quantitative Data
The concentration of eugenol varies significantly among different plant species and even between different tissues of the same plant. The following tables summarize quantitative data reported in the literature.
Table 1: Eugenol Concentration in Various Plant Sources
| Plant Species | Plant Part/Condition | Eugenol Concentration | Reference |
| Syzygium aromaticum (Clove) | Bud Oil | 80–90% of oil | [1] |
| Syzygium aromaticum (Clove) | Leaf Oil | 82–88% of oil | [1] |
| Ocimum basilicum (Sweet Basil) | Leaves (Field Grown) | 30.2 µg/g DM | [3] |
| Ocimum basilicum (Sweet Basil) | Stem (Field Grown) | 7.38 µg/g DM | [3] |
| Ocimum basilicum (Sweet Basil) | Leaves (In Vitro) | ~85 µg/g DM | [9] |
| Ocimum tenuiflorum (Holy Basil) | Leaves (Field Grown) | 25.1 µg/g DM | [3] |
| Ocimum tenuiflorum (Holy Basil) | Stem (In Vitro) | 7.56 µg/g DM | [3] |
| Ocimum tenuiflorum (Holy Basil) | Leaves (In Vitro) | ~85 µg/g DM | [9] |
| Ocimum basilicum (Sweet Basil) | Leaves | 2.80 ± 0.15 g/kg DW | [10] |
DM = Dry Matter; DW = Dry Weight
Experimental Protocols
The elucidation of the eugenol biosynthesis pathway has been made possible by a combination of genetic, biochemical, and analytical techniques. Detailed below are protocols for key experiments.
Protocol 1: In Vitro Eugenol Synthase (EGS) Enzyme Assay
This assay is used to confirm the biosynthetic activity of EGS enzymes from crude protein extracts.[11]
-
Protein Extraction :
-
Homogenize fresh plant tissue (e.g., Ocimum roots or leaves) in an appropriate extraction buffer on ice.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction :
-
Prepare a reaction mixture containing the crude protein extract, the substrate coniferyl alcohol, and necessary cofactors.
-
A typical reaction might contain Tris-HCl buffer, NADPH, coniferyl alcohol, and the protein extract.
-
Run control reactions lacking either the protein extract or the substrate to ensure specificity.[11]
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Product Extraction and Analysis :
-
Stop the reaction and extract the products using an organic solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the eugenol produced.[11]
-
Protocol 2: Extraction and Quantification of Eugenol from Plant Tissue
This protocol outlines a general procedure for extracting and quantifying eugenol content.
-
Extraction :
-
Hydrodistillation : Place fresh or dried plant material (e.g., clove buds, basil leaves) in a distillation apparatus with water. Heat the mixture to generate steam, which carries the volatile oils. Condense the steam to recover the essential oil.[3]
-
Solvent Extraction : Macerate ground plant material in an organic solvent (e.g., chloroform, dichloromethane, or ether) for several hours.[2][12] Filter the extract to remove solid plant debris. The solvent can then be evaporated to concentrate the extract.
-
-
Quantification :
-
High-Performance Liquid Chromatography (HPLC) :
-
Mobile Phase : An optimized mobile phase, such as a gradient of water, acetonitrile, and methanol, is used for separation.[9]
-
Column : A reverse-phase column (e.g., C18) is typically employed.
-
Detection : Eugenol is detected using a UV detector, typically at a wavelength of around 280 nm.[9]
-
Quantification : A standard curve is generated using pure eugenol standards of known concentrations to quantify the amount in the plant extract.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Injection : The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the column.
-
Analysis : The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries (e.g., NIST).[10]
-
Derivatization (Optional) : To improve quantitative analysis, eugenol can be derivatized to acetyl eugenol using acetic anhydride and a base like triethylamine. This ensures complete conversion and provides a distinct peak for quantification.[12]
-
-
Caption: General workflow for eugenol extraction and quantification.
Conclusion
The biosynthesis of this compound (eugenol) is a well-defined extension of the general phenylpropanoid pathway. Key enzymes, particularly Coniferyl Alcohol Acyltransferase (CAAT) and Eugenol Synthase (EGS), play crucial roles in diverting metabolic flux towards eugenol production. Research in plants like sweet basil has revealed the existence of multiple, tissue-specific synthases, suggesting complex regulatory mechanisms that may be influenced by developmental and environmental cues.[8] The detailed protocols and quantitative data presented in this guide provide a foundation for researchers aiming to investigate, manipulate, or engineer this important biosynthetic pathway for applications in the pharmaceutical, food, and cosmetic industries.
References
- 1. Eugenol - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid Procedure for the Simultaneous Determination of Eugenol, Linalool and Fatty Acid Composition in Basil Leaves [mdpi.com]
- 11. Eugenol transport and biosynthesis through grafting in aromatic plants of the Ocimum genus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]
Spectroscopic Profile of 2-Allyl-4-methoxyphenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allyl-4-methoxyphenol, a compound of significant interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Herein, we present the ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.89 | d | 1H | Ar-H |
| 6.75 | dd | 1H | Ar-H |
| 6.84 | d | 1H | Ar-H |
| 5.95 | m | 1H | -CH=CH₂ |
| 5.10 | m | 2H | -CH=CH₂ |
| 3.87 | s | 3H | -OCH₃ |
| 3.34 | d | 2H | Ar-CH₂- |
| 5.65 | s (br) | 1H | -OH |
Table 1: ¹H NMR data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C-O (Ar) |
| 144.8 | C-OCH₃ (Ar) |
| 137.8 | -CH=CH₂ |
| 131.9 | C-CH₂ (Ar) |
| 121.2 | CH (Ar) |
| 115.6 | =CH₂ |
| 114.2 | CH (Ar) |
| 110.9 | CH (Ar) |
| 55.9 | -OCH₃ |
| 39.8 | Ar-CH₂- |
Table 2: ¹³C NMR data for this compound.
Experimental Protocol for NMR Analysis.[1]
Sample Preparation: Approximately 5-10 mg of high-purity this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[1]
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe was used for the analysis.[2][3]
¹H-NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: 2.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
Dummy Scans: 4
¹³C-NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: 1.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
Data Processing: The acquired Free Induction Decay (FID) was subjected to a Fourier transform. The resulting spectrum was phase and baseline corrected. The ¹H spectrum was referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum was referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3417 | Strong, Broad | O-H stretch |
| 3000-2700 | Medium | C-H stretch (aromatic and aliphatic) |
| 1637, 1608, 1514 | Strong | C=C stretch (aromatic and vinyl) |
| 1269, 1240 | Strong | C-O stretch (aryl ether) |
| 1098 | Strong | C-O stretch (phenol) |
Table 3: FT-IR data for this compound.[4][5]
Experimental Protocol for IR Analysis
Instrumentation: An AGILENT CARY 630 FTIR Spectrometer or a Perkin-Elmer Spectrum 100 series Fourier Transform Infrared Spectrophotometer fitted with a Universal Attenuated Total Reflectance (ATR) sampling accessory containing a ZnSe crystal can be used.[6][7]
Sample Preparation: A neat sample of this compound was directly placed on the ATR crystal for analysis.[7]
Data Acquisition:
-
Spectral Range: 4000 to 650 cm⁻¹
-
Resolution: 2 cm⁻¹
-
Number of Scans: 4
-
Data Output: % Transmittance
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.
Mass Spectral Data
The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 149 | 35 | [M - CH₃]⁺ |
| 131 | 20 | [M - CH₃ - H₂O]⁺ |
| 103 | 25 | [M - C₃H₅ - H₂]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 10 | [C₆H₅]⁺ (Phenyl ion) |
Table 4: Mass spectrometry data for this compound.
Experimental Protocol for GC-MS Analysis.[5]
Sample Preparation: A dilute solution of this compound in a suitable solvent like methanol or dichloromethane is prepared. The solution is then filtered through a 0.45 µm syringe filter into a GC vial.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
Gas Chromatograph (GC) Conditions:
-
Column: Rtx®-5MS (5% phenyl)-dimethylpolysoxane capillary column (30 m × 0.25 mm i.d., 0.1 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 240 °C.
-
Injection Mode: Split mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 3 minutes.
-
Ramp 1: Increase to 80 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 30 °C/min, hold for 10 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Detector Temperature: 280 °C.
-
Scan Mode: Full scan analysis.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Quantum Chemical Blueprint of 2-Allyl-4-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 2-Allyl-4-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and other computational methods, this document outlines the key structural, electronic, and spectroscopic features of the molecule, offering a foundational resource for further research and development.
Theoretical Framework
Quantum chemical calculations are indispensable for understanding the molecular structure and reactivity of compounds like this compound (also known as eugenol). These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties, which are crucial for predicting the molecule's behavior and interactions.
Density Functional Theory (DFT) is a prominent method used for these calculations, offering a balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for its reliability in predicting the properties of organic molecules.[1][2] The choice of basis set, such as 6-31G(d) or 6-311G(d,p), is critical for achieving accurate results, with larger basis sets providing more precise descriptions of the electronic structure.[1][2]
Computational Methodology
The following section details a typical experimental protocol for performing quantum chemical calculations on this compound, based on established research practices.[1][2]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[2] The optimization process ensures that all forces on the atoms are minimized, resulting in a structure that represents a local minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.
Electronic Property Calculation
Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3] Mulliken population analysis is also performed to determine the distribution of atomic charges.[2]
Molecular Dynamics Simulations
To study the dynamic behavior and stability of this compound, particularly in complex environments such as in a protein-ligand complex, molecular dynamics (MD) simulations are employed.[4][5] These simulations provide insights into the conformational changes and intermolecular interactions over time.
The following diagram illustrates the typical workflow for quantum chemical calculations of this compound.
Caption: Computational workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C1-C2 | 1.39 |
| C2-C3 | 1.39 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| C1-O1 | 1.37 | |
| O1-H1 | 0.97 | |
| C4-O2 | 1.37 | |
| O2-C7 | 1.43 | |
| C2-C8 | 1.51 | |
| C8-C9 | 1.50 | |
| C9=C10 | 1.34 | |
| **Bond Angles (°) ** | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.5 | |
| C2-C3-C4 | 119.8 | |
| C3-C4-C5 | 120.2 | |
| C4-C5-C6 | 119.7 | |
| C5-C6-C1 | 120.3 | |
| C2-C1-O1 | 117.8 | |
| C1-O1-H1 | 108.9 | |
| C3-C4-O2 | 115.3 | |
| C4-O2-C7 | 117.9 | |
| C1-C2-C8 | 121.3 | |
| C2-C8-C9 | 113.8 | |
| C8-C9-C10 | 126.5 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for this compound.
Table 2: Electronic Properties (DFT/B3LYP/6-311G(d,p))
| Property | Value |
| HOMO Energy | -5.98 eV |
| LUMO Energy | -0.65 eV |
| HOMO-LUMO Energy Gap | 5.33 eV |
| Dipole Moment | 2.54 Debye |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| C1 | -0.16 |
| C2 | 0.20 |
| C3 | -0.14 |
| C4 | 0.13 |
| C5 | -0.12 |
| C6 | -0.09 |
| O1 | -0.62 |
| H1 | 0.45 |
| O2 | -0.54 |
| C7 | 0.15 |
| C8 | -0.22 |
| C9 | -0.11 |
| C10 | -0.25 |
Structure-Activity Relationships
The computational data provides a basis for understanding the structure-activity relationships of this compound and its derivatives.[4][6] The electronic properties, such as the HOMO-LUMO gap and the distribution of atomic charges, are key determinants of the molecule's reactivity and its ability to interact with biological targets.[7][8]
The following diagram illustrates the relationship between the computational parameters and the predicted properties of this compound.
Caption: Relationship between computational and predicted properties.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The presented data and methodologies offer a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. The insights gained from these computational studies are instrumental in guiding the rational design of novel derivatives with enhanced biological activities and material properties.[4][9] Further investigations, combining computational and experimental approaches, will continue to unlock the full potential of this versatile molecule.
References
- 1. MOLECULAR STRUCTURE AND ELECTRONIC PROPERTIES OF EUGENOL AND ITS ANALOGUES USING DFT | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Thermal stability and degradation profile of 2-Allyl-4-methoxyphenol
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Allyl-4-methoxyphenol.
Introduction
This compound, commonly known as eugenol, is a naturally occurring phenolic compound found in various essential oils, most notably clove oil. It is widely utilized in the pharmaceutical, food, and cosmetic industries for its aromatic and medicinal properties. A thorough understanding of its thermal stability and degradation profile is paramount for its effective and safe use in various applications, particularly in drug development and formulation, where thermal processes are often employed. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway and the analytical methods used for its characterization.
Thermal Stability Analysis
The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the temperature at which the compound begins to decompose and the nature of its thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals a distinct thermal degradation profile.
The thermal decomposition of this compound, as determined by TGA, is summarized in the table below. The data indicates that initial weight loss is due to vaporization, followed by thermal degradation.
| Parameter | Temperature (°C) | Observation |
| T₅ (5% Weight Loss) | 134 | Onset of vaporization.[1] |
| T₁₀ (10% Weight Loss) | 147 | Continued vaporization.[1] |
| Peak Degradation | 205 | Maximum rate of degradation.[1] |
| Complete Evaporation | 220 | Eugenol completely evaporates under heating.[2] |
Note: The TGA was performed in a nitrogen atmosphere with a heating rate of 10 °C/min.[1][2]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis reveals an endothermic event corresponding to its volatilization.
The key thermal event observed for this compound by DSC is its volatilization, which is characterized by a single endothermic peak.
| Parameter | Temperature (°C) |
| Endothermic Peak | 258.81 |
Note: This peak corresponds to the volatilization of eugenol.
Degradation Profile
The thermal degradation of this compound results in the formation of various smaller molecules. The composition of these degradation products is dependent on the temperature and atmosphere under which the degradation occurs.
Major Degradation Products
Analysis of the thermal degradation products of this compound has been conducted at different temperatures. The primary degradation products are summarized below.
| Temperature (°C) | Major Degradation Products |
| 250 | Benzoic acid and other polar compounds.[3] |
| 750 | Benzene, formaldehyde, and acetaldehyde.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following sections outline the standard experimental protocols for TGA, DSC, and GC-MS analysis.
Thermogravimetric Analysis (TGA) Protocol
A calibrated thermogravimetric analyzer is used. Samples are placed in inert pans, such as alumina or platinum. High-purity nitrogen is typically used as a purge gas to maintain an inert atmosphere.
A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into the TGA sample pan.
-
Equilibration: The sample is held at a constant starting temperature (e.g., 30°C) for a few minutes to ensure thermal equilibrium.
-
Heating Ramp: The temperature is increased at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600°C).[1][2]
-
Atmosphere: A constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) is maintained throughout the experiment to prevent oxidation.
-
Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
A calibrated differential scanning calorimeter is employed. Samples are hermetically sealed in aluminum pans.
A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Baseline Stabilization: The instrument is allowed to stabilize at the initial temperature (e.g., 25°C).
-
Heating Program: The sample and reference are heated at a controlled rate (e.g., 10°C/min) over the desired temperature range.
-
Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained to ensure an inert environment.
-
Data Analysis: The heat flow to the sample is compared to the heat flow to the reference, and the resulting thermogram is analyzed for endothermic and exothermic events.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile and semi-volatile degradation products.
The volatile products from the thermal degradation of this compound are collected using appropriate trapping methods, such as solid-phase microextraction (SPME) or by dissolving the condensed pyrolysate in a suitable solvent.
-
Injection: A specific volume of the sample solution or the SPME fiber is introduced into the GC injector.
-
Separation: The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature-programmed run. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Ionization and Detection: As the separated components elute from the column, they are ionized (typically by electron impact) and detected by the mass spectrometer, which records their mass spectra.
-
Identification: The individual components are identified by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Experimental Workflow for Thermal Analysis
References
An In-depth Technical Guide to the Solubility of 2-Allyl-4-methoxyphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Allyl-4-methoxyphenol, a compound commonly known as eugenol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies to support laboratory and developmental work.
Core Topic: Solubility Profile of this compound (Eugenol)
This compound (CAS No. 97-53-0 for the common isomer eugenol) is an aromatic oily liquid derived from sources such as clove oil, nutmeg, cinnamon, and bay leaf. Its solubility is a critical parameter for its application in pharmaceuticals, flavorings, and as a precursor in chemical synthesis.
Quantitative and Qualitative Solubility Data
The solubility of this compound varies across different organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |
| Ethanol | C₂H₅OH | ≥62.2 mg/mL[1] | Not Specified | Miscible[2][3][4] |
| Methanol | CH₃OH | >250,000 mg/L | 20 | Highly soluble |
| Acetone | C₃H₆O | >250,000 mg/L | 20 | Highly soluble |
| Ethyl Acetate | C₄H₈O₂ | >250,000 mg/L | 20 | Highly soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥59.2 mg/mL[1] | Not Specified | Slightly soluble[5] |
| Chloroform | CHCl₃ | Miscible[2][3][4] | Not Specified | - |
| Diethyl Ether | (C₂H₅)₂O | Miscible[2][3][4] | Not Specified | - |
It is important to note that while some sources describe the compound as "miscible," others provide high quantitative values that support this observation. The term "slightly soluble" for DMSO from one source[5] contrasts with a quantitative value indicating significant solubility from another[1]. This may depend on the specific experimental conditions.
Experimental Protocols for Solubility Determination
Standardized methods are crucial for obtaining reproducible solubility data. The following protocols outline common experimental procedures for determining the solubility of phenolic compounds like this compound.
Shake-Flask Method
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid solute (or a liquid in the case of this compound, which is a liquid at room temperature) is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After saturation, the undissolved solute is separated from the solution, and the concentration of the solute in the clear, saturated solution is determined.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Glass flasks with stoppers
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass flask.
-
Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time (typically 24 to 72 hours) to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.
-
After the equilibration period, allow the solution to stand at the constant temperature to let the undissolved solute settle.
-
To separate the undissolved solute, the saturated solution can be centrifuged and/or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.
-
An aliquot of the clear, saturated filtrate is then carefully removed for analysis.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method.
Analytical Finishes
1. Gravimetric Analysis:
-
A known volume of the saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).
-
The container with the dried residue is weighed, and the mass of the dissolved solute is determined.
-
Solubility is then calculated, typically in g/100 mL or g/L.
2. UV-Vis Spectrophotometry:
-
A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance.
-
The saturated filtrate is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve.
-
The original solubility is then calculated by taking the dilution factor into account.
3. High-Performance Liquid Chromatography (HPLC):
-
An HPLC method is developed with a suitable column, mobile phase, and detector (e.g., UV detector) for the quantitative analysis of this compound.
-
A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.
-
The saturated filtrate is appropriately diluted and injected into the HPLC system.
-
The concentration of this compound in the sample is determined from the calibration curve based on its peak area.
-
The solubility is then calculated considering the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Allyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known crystal structure of 2-Allyl-4-methoxyphenol. While specific polymorphic forms of this compound are not extensively documented in publicly available literature, this guide outlines the standard experimental protocols used to identify and characterize such forms.
Crystal Structure of this compound
The crystallographic data for a known form of this compound has been determined, providing insight into its solid-state arrangement. The key parameters are summarized in the table below.
Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 14.969(4) Å |
| b | 12.243(4) Å |
| c | 4.588(1) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
Polymorphism of this compound
A thorough review of scientific literature did not yield specific studies detailing the existence of polymorphs for this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability, which are critical in drug development.
The absence of documented polymorphs does not preclude their existence. A comprehensive polymorph screen is a crucial step in the solid-state characterization of any pharmaceutical compound. The following sections detail the experimental protocols that would be employed in such a study.
Experimental Protocols
To determine the crystal structure and investigate the potential polymorphism of a compound like this compound, a combination of analytical techniques is utilized. The primary methods are Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC).
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline solids and is a primary tool for polymorph screening and identification.
Methodology:
-
Sample Preparation: A fine powder of the crystalline material is prepared and packed into a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam while the detector scans through a range of 2θ angles to record the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct PXRD patterns. By comparing the PXRD pattern of a new batch to a reference pattern, the crystalline form can be identified.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is highly effective for identifying and characterizing polymorphs, which often exhibit different melting points and solid-state transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a controlled rate, and the difference in heat flow between the sample and the reference is measured.
-
Data Interpretation: The resulting thermogram shows endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization). Each polymorph will have a characteristic melting point and may exhibit unique solid-state transitions at specific temperatures.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the investigation of the crystal structure and polymorphism of a chemical compound.
Caption: Workflow for Crystal Structure and Polymorphism Investigation.
In Vitro Toxicological Profile of 2-Allyl-4-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicological profile of 2-Allyl-4-methoxyphenol, a naturally occurring phenolic compound also known as eugenol. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential therapeutic applications of this compound. This document summarizes key findings on its cytotoxicity, genotoxicity, and mechanisms of action, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Cytotoxicity Assessment
The cytotoxic potential of this compound has been evaluated across a range of human cell lines, primarily employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cell Type | IC50 Value | Reference |
| MCF-7 | Human Breast Cancer | 1.5 µM | [1] |
| U2OS | Human Osteosarcoma | ~0.75 mmol L-1 | |
| HeLa | Human Cervical Cancer | 200 mg/ml | |
| HL-60 | Human Promyelocytic Leukemia | 23.7 µM | [2] |
Derivatives of this compound have also been synthesized and tested for their cytotoxic activity against human breast cancer cells (MCF-7), with some derivatives showing enhanced potency.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (Eugenol)
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected human cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Genotoxicity Assessment
The genotoxic potential of this compound has been investigated using various in vitro assays. Contradictory results have been reported in the literature, suggesting that its genotoxicity may be dependent on the experimental conditions and cell type used.[3][4]
One study utilizing the alkaline comet assay on HaCaT human keratinocytes found that eugenol can cause DNA single-strand breaks, and this genotoxic potential is aggravated by UVA irradiation.[5] In contrast, another study mentions that methyleugenol, a related compound, is negative in many in vitro genetic toxicity assays.[6] An in vivo study using the mouse micronucleus test suggested that eugenol has some mutagenic capacity.[3]
Experimental Protocol: In Vitro Alkaline Comet Assay
This protocol describes the general procedure for evaluating DNA strand breaks induced by this compound using the alkaline comet assay.
Materials:
-
This compound (Eugenol)
-
Human cell line (e.g., HaCaT keratinocytes)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of this compound for a specified duration.
-
Slide Preparation: Mix a suspension of treated cells with LMA and pipette onto a microscope slide pre-coated with NMA. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Mechanisms of Action
This compound exerts its toxicological and biological effects through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of critical signaling pathways.
Inhibition of Inflammatory Enzymes
This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that play a crucial role in the inflammatory process.
-
COX-2 Inhibition: Eugenol has been found to suppress the expression of the COX-2 gene in lipopolysaccharide-stimulated mouse macrophage cells, leading to a significant inhibition of prostaglandin E2 (PGE2) production with an IC50 value of 0.37 µM.[2]
-
5-LOX Inhibition: Studies have demonstrated that eugenol and its derivatives can inhibit 5-LOX activity.[7]
This protocol provides a general method for assessing the inhibitory effect of this compound on COX-2 activity.
Materials:
-
This compound (Eugenol)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and different concentrations of this compound. Include a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor). Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, add the detection reagent to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value from the dose-response curve.
This protocol outlines a general method for determining the 5-LOX inhibitory activity of this compound.
Materials:
-
This compound (Eugenol)
-
Soybean lipoxygenase (as a model for human 5-LOX) or recombinant human 5-LOX
-
Linoleic acid or arachidonic acid (substrate)
-
Phosphate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the phosphate buffer, the enzyme solution, and the test compound (this compound) at various concentrations. Incubate at room temperature for a few minutes.
-
Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to start the reaction.
-
Absorbance Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value can then be calculated.[7]
Modulation of Signaling Pathways
The cytotoxic effects of this compound, particularly its pro-apoptotic activity in cancer cells, are mediated through the modulation of several key signaling pathways.
This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition can lead to a decrease in pro-inflammatory and pro-survival signals.
This compound induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the in vitro toxicological assessment of a compound like this compound.
Conclusion
The in vitro toxicological profile of this compound indicates a dose-dependent cytotoxic effect on various human cancer cell lines, primarily through the induction of apoptosis. Its genotoxic potential appears to be conditional and may be influenced by factors such as the presence of UV radiation. The compound demonstrates clear inhibitory effects on key inflammatory enzymes, COX-2 and 5-LOX, and modulates significant signaling pathways, including NF-κB and the intrinsic apoptotic pathway. This comprehensive in vitro toxicological data is vital for the continued investigation of this compound for its potential therapeutic applications and for establishing its safety profile. Further research is warranted to clarify the conflicting reports on its genotoxicity and to further elucidate the intricate molecular mechanisms underlying its biological activities.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 6. Methyleugenol genotoxicity in the Fischer 344 rat using the comet assay and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Allyl-4-methoxyphenol: Historical Context, Synthesis, and Core Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Allyl-4-methoxyphenol, an isomer of the well-known natural product eugenol. This document clarifies the historical context of its chemical exploration, details its synthesis, and presents key data in a structured format to support research and development activities.
Introduction and Clarification of Nomenclature
It is crucial to distinguish between two closely related isomers:
-
Eugenol (4-Allyl-2-methoxyphenol): The primary constituent of clove oil, widely used in flavorings, fragrances, and dentistry.[1][2] Its history as a natural product dates back centuries in traditional medicine.
-
This compound (o-Eugenol or 6-Allylguaiacol): The ortho-isomer of eugenol.[3][4] Unlike eugenol, it is not typically isolated as a major component from natural sources and is primarily accessed through chemical synthesis.
This guide focuses on This compound .
Historical Context: A Story of Isomers and Rearrangements
The history of this compound is intrinsically linked to the study of its more abundant isomer, eugenol, and the advent of modern synthetic organic chemistry. While a singular "discovery" of this compound is not prominently documented, its synthesis and characterization were part of a broader scientific endeavor in the early 20th century to understand and manipulate the structure of aromatic compounds.
The key chemical transformation that enabled the synthesis of this compound is the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen.[5] This pericyclic reaction involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[6] Seminal work by Claisen and his contemporaries in the 1910s laid the foundation for understanding this rearrangement, which became the classical method for preparing ortho-allyl phenols like this compound from readily available starting materials.[4]
The synthesis of eugenol isomers, including this compound, was driven by the desire to investigate the relationship between chemical structure and reactivity, as well as to explore potential new applications for these compounds.[3]
Synthesis of this compound
The primary synthetic route to this compound is a two-step process starting from guaiacol (2-methoxyphenol). This process involves the allylation of guaiacol to form guaiacol allyl ether, followed by a thermal Claisen rearrangement.
Signaling Pathway for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of this compound.[4]
Step 1: Synthesis of Guaiacol Allyl Ether
-
Reactants:
-
Guaiacol: 0.5 mole (62 g)
-
Allyl bromide: 0.55 mole (66 g)
-
Anhydrous potassium carbonate: 0.5 mole (70 g)
-
Dry acetone: 100 ml
-
-
Procedure:
-
Combine guaiacol, allyl bromide, anhydrous potassium carbonate, and dry acetone in a 500-ml round-bottomed flask.
-
Reflux the mixture on a steam bath for 8 hours.
-
After cooling, dilute the mixture with 200 ml of water.
-
Extract the aqueous mixture with two 100-ml portions of ether.
-
Wash the combined ether extracts with two 100-ml portions of 10% sodium hydroxide solution.
-
Dry the ether solution with 50 g of anhydrous potassium carbonate.
-
Remove the ether by evaporation.
-
Distill the residual oil under reduced pressure to obtain pure guaiacol allyl ether.
-
Step 2: Claisen Rearrangement to this compound (o-Eugenol)
-
Reactant:
-
Guaiacol allyl ether: 70 g
-
-
Procedure:
-
In a 500-ml round-bottomed flask, cautiously bring the guaiacol allyl ether to a boil and reflux for 1 hour. The rearrangement can be vigorous.
-
After cooling, dissolve the resulting oil in 100 ml of ether.
-
Extract the ether solution with three 100-ml portions of 10% sodium hydroxide to separate the phenolic product.
-
Combine the alkaline extracts and acidify with a mixture of 100 ml of concentrated hydrochloric acid and 100 ml of water.
-
Extract the acidified mixture with three 100-ml portions of ether.
-
Dry the combined ether extracts with 50 g of anhydrous sodium sulfate.
-
Evaporate the ether.
-
Distill the residual oil under reduced pressure to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from the synthesis of this compound and its intermediate as reported in the literature.[4]
| Compound | Step | Yield (%) | Boiling Point (°C/mmHg) |
| Guaiacol Allyl Ether | 1 | 80-90 | 110-113 / 12 |
| This compound | 2 | 80-85 | 120-122 / 12 |
Potential Applications and Further Research
While eugenol has a well-established range of applications, the uses of this compound are less documented. As an isomer of eugenol, it holds potential for investigation in several areas:
-
Pharmaceuticals: Its phenolic structure suggests potential antioxidant and antimicrobial properties that could be explored for drug development.
-
Fine Chemicals: It can serve as a building block for the synthesis of more complex molecules.
-
Flavor and Fragrance: Although not as prevalent as eugenol, its aromatic properties may be of interest to the flavor and fragrance industry.
Further research is warranted to fully characterize the biological activities and potential applications of this compound, distinguishing its properties from those of eugenol.
References
Methodological & Application
The Versatility of 2-Allyl-4-methoxyphenol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Allyl-4-methoxyphenol, commonly known as eugenol, is a naturally occurring phenolic compound that serves as a versatile and readily available starting material in organic synthesis. Its trifunctional nature, possessing a hydroxyl group, a methoxy group, and an allyl group, allows for a wide array of chemical transformations, making it an attractive building block for the synthesis of diverse and complex molecules. This document provides detailed application notes and experimental protocols for key organic synthesis reactions utilizing this compound, with a focus on its application in the development of novel bioactive compounds.
Application Notes
This compound is a cornerstone in the synthesis of a variety of organic molecules, from flavor and fragrance compounds to complex heterocyclic structures with significant pharmacological activities. The reactivity of its functional groups can be selectively targeted to achieve desired molecular architectures.
-
Phenolic Hydroxyl Group: The hydroxyl group is a prime site for modifications such as etherification (O-alkylation) and esterification. These reactions are fundamental in the synthesis of numerous derivatives with altered polarity, bioavailability, and biological activity. For instance, esterification of eugenol has been shown to modulate its antimicrobial and antioxidant properties. Furthermore, the hydroxyl group directs electrophilic aromatic substitution to the ortho and para positions, enabling reactions like formylation and nitration.
-
Allyl Group: The double bond in the allyl group is susceptible to a range of transformations, including oxidation, reduction, addition reactions, and isomerization. A notable reaction is the isomerization of the allyl group to a propenyl group, yielding isoeugenol, a key precursor in the synthesis of vanillin. The double bond can also participate in cycloaddition reactions and is a handle for the introduction of other functional groups.
-
Aromatic Ring: The electron-rich aromatic ring of eugenol readily undergoes electrophilic substitution reactions. This reactivity is crucial for the synthesis of more complex aromatic structures and for the introduction of substituents that can fine-tune the biological properties of the resulting molecules.
The strategic manipulation of these functional groups has led to the synthesis of a plethora of derivatives, including amides, esters, ethers, and heterocyclic compounds, many of which have shown promise in drug discovery as anti-inflammatory, antimicrobial, and anticancer agents.
Key Synthetic Transformations and Experimental Protocols
The following sections detail the experimental protocols for several key organic synthesis reactions starting from this compound. The quantitative data for these reactions are summarized in the tables below for easy comparison.
Data Presentation
Table 1: Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide Derivatives
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Alkoxylation | NaOH, α-monochloroacetic acid, reflux | Eugenyl acetic acid | 70.52 | [1] |
| 2 | Esterification | Methanol, H₂SO₄, benzene, reflux | Methyl eugenyl acetate | 81.36 | [1] |
| 3 | Amidation | Diethanolamine, NaOCH₃, methanol, reflux, 5h | 2-(4-Allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99 | [1] |
Table 2: Esterification of this compound
| Entry | Carboxylic Acid | Coupling Agents | Solvent | Product | Yield (%) |
| 1 | Propionic acid | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Dichloromethane | 4-allyl-2-methoxyphenyl propionate | 80-90 |
| 2 | Butyric acid | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Dichloromethane | 4-allyl-2-methoxyphenyl butanoate | 80-90 |
| 3 | Isobutyric acid | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Dichloromethane | 4-allyl-2-methoxyphenyl isobutanoate | 80-90 |
Table 3: O-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature | Product | Yield (%) |
| 1 | Ethyl chloroacetate | K₂CO₃ | DMF | Room Temp | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 91 |
| 2 | Ethyl chloroacetate | K₂CO₃ | DMSO | Room Temp | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 51 |
| 3 | Ethyl chloroacetate | K₂CO₃ | CH₃CN | Room Temp | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 47 |
Experimental Protocols
This three-step synthesis transforms the phenolic hydroxyl group of eugenol into an N,N-bis(2-hydroxyethyl) acetamide functionality.
Step 1: Alkoxylation to Eugenyl Acetic Acid [1]
-
In a 250 mL Erlenmeyer flask, dissolve 6.88 g (0.041 mol) of this compound in 14 mL of distilled water.
-
Add 6 g (0.15 mol) of solid NaOH and stir until the mixture is homogeneous.
-
Add 6 g (0.063 mol) of monochloroacetic acid while stirring continuously.
-
Heat the mixture in a boiling water bath until a solid forms.
-
Cool the solid and acidify with 6N HCl to a pH of ≤ 4.
-
Extract the product with 100 mL of diethyl ether.
-
Wash the ether layer with 30 mL of distilled water.
-
Extract the ether layer with a solution of 4 g of Na₂CO₃ in 30 mL of distilled water. The product, eugenyl acetic acid, will be in the aqueous layer as its sodium salt. Acidification and extraction would yield the final product.
Step 2: Esterification to Methyl Eugenyl Acetate [1]
-
Dissolve the eugenyl acetic acid from the previous step in a mixture of 50 mL of benzene and 20 mL of methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 2 mL of concentrated H₂SO₄ while cooling the flask.
-
Reflux the mixture for 5 hours.
-
Remove the excess benzene and methanol using a rotary evaporator.
-
Dissolve the residue in 25 mL of n-hexane and wash twice with 5 mL of distilled water.
-
Dry the n-hexane layer with anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain methyl eugenyl acetate.
Step 3: Amidation to 2-(4-Allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide [1]
-
In a 250 mL three-neck flask, add 4 g (0.018 mol) of methyl eugenyl acetate and 2 mL (0.020 mol) of diethanolamine and stir.
-
Assemble a reflux apparatus and add a solution of 2 g of NaOCH₃ in 10 mL of methanol.
-
Reflux the mixture with continuous stirring for 5 hours.
-
Evaporate the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization.
This protocol describes a one-pot synthesis of eugenol esters with good yields.
-
In a round-bottom flask, dissolve 2,4,6-trichlorobenzoyl chloride (0.75 mmol) and the desired carboxylic acid (propionic acid, butyric acid, or isobutyric acid; 0.75 mmol) in dichloromethane.
-
Add triethylamine (0.75 mmol) and stir the solution at room temperature for 1 hour.
-
To this mixture, add 4-dimethylaminopyridine (0.75 mmol) and this compound (0.50 mmol).
-
Continue stirring at room temperature for 6 hours.
-
Extract the product several times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
This protocol details the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a key intermediate for further derivatization.
-
To a solution of this compound (1.0 equiv.) in the chosen polar aprotic solvent (DMF, DMSO, or CH₃CN), add K₂CO₃ (1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equiv.) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthesis of an amide derivative from this compound.
Caption: General workflow for Yamaguchi esterification of eugenol.
Caption: Experimental workflow for the O-alkylation of this compound.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 2-Allyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-methoxyphenol, a phenolic compound, has garnered significant interest for its potential antioxidant properties. As a derivative of eugenol, a well-known antioxidant, it holds promise for applications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms.
These application notes provide detailed protocols for a panel of commonly employed in vitro assays to characterize the antioxidant activity of this compound. The included assays—DPPH, ABTS, and FRAP—evaluate the radical scavenging and reducing capacities of the compound. Furthermore, a protocol for assessing cellular antioxidant activity through the measurement of intracellular ROS is provided, offering insights into the compound's efficacy in a biological context. Finally, the potential involvement of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, is discussed.
Data Presentation: Antioxidant Activity of this compound and Related Compounds
The following table summarizes the reported antioxidant activity of this compound and its structural analog, eugenol, across various assays. This data serves as a benchmark for experimental validation.
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DPPH Radical Scavenging | Greater activity than eugenol | [3] |
| Eugenol | DPPH Radical Scavenging | 11.7 µg/mL | [3] |
| Eugenol | DPPH Radical Scavenging | 4.38 µg/mL | [4] |
| Eugenol | ABTS Radical Scavenging | 0.1492 mg/mL | [3] |
| Eugenol | Ferric Reducing Antioxidant Power (FRAP) | 200-300 µM Fe2+ equivalents at 25 µg/mL | [2] |
| Eugenol | ROS Scavenging (Neutrophils) | IC50 of 5 µg/mL | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive Control (e.g., Ascorbic Acid, Trolox, or Eugenol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Positive Control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control: Prepare serial dilutions of this compound and the positive control in methanol.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay.
-
Determine the IC50 value from the plot of percentage inhibition versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Positive Control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare serial dilutions of this compound in a suitable solvent. Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Assay:
-
Add 280 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the various concentrations of this compound, standard, or solvent (as a blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Reducing Power:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as µM Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) - Intracellular ROS Scavenging Assay
This cell-based assay measures the ability of a compound to scavenge intracellular ROS produced by an oxidizing agent. The assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Oxidizing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control.
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the oxidizing agent (e.g., 100 µM H₂O₂) to induce ROS production.
-
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) over time using a fluorescence microplate reader.
-
Calculation:
-
Calculate the percentage of ROS inhibition for each concentration of this compound relative to the cells treated with the oxidizing agent alone.
-
Determine the IC50 value.
-
Signaling Pathway: Nrf2 Activation
Phenolic antioxidants, including eugenol, have been shown to exert their protective effects not only by direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Experimental Verification of Nrf2 Pathway Activation:
-
Western Blotting: To assess the nuclear translocation of Nrf2, nuclear and cytoplasmic fractions of cells treated with this compound can be analyzed by Western blotting using an anti-Nrf2 antibody.
-
Quantitative PCR (qPCR): The upregulation of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) can be quantified by qPCR in cells treated with the compound.
-
Reporter Gene Assays: Cells can be transfected with a reporter construct containing an ARE-driven luciferase gene. An increase in luciferase activity upon treatment with this compound would indicate Nrf2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Allyl-4-methoxyphenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
AN-GCMS-024
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Allyl-4-methoxyphenol, commonly known as eugenol, is a phenolic compound widely found in essential oils like clove oil, nutmeg, and cinnamon.[1][2] It is extensively used in the pharmaceutical, food, and cosmetic industries for its antimicrobial, antioxidant, and anti-inflammatory properties.[3] Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of eugenol and its derivatives. However, direct GC analysis of phenolic compounds can be challenging due to their polarity and the potential for hydrogen bonding with the stationary phase, which can lead to poor peak shape and reduced sensitivity.[4]
Chemical derivatization is an essential step to overcome these challenges.[5][6] This process involves converting the polar hydroxyl group (-OH) of the phenol into a less polar, more volatile, and more thermally stable functional group.[5][7] The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[8][9] The two most common derivatization techniques for phenols are silylation and acetylation.[7][9]
This application note provides detailed protocols for the derivatization of this compound by both silylation and acetylation, followed by GC-MS analysis.
Principle of Derivatization
1. Silylation: Silylation replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9][10] This reaction reduces the polarity and increases the volatility of the analyte, making it more suitable for GC analysis.[5][10] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[9][10]
2. Acetylation: Acetylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride, to form a more stable and less polar ester derivative.[4] This method is simple, efficient, and uses cost-effective reagents.[4][11] The reaction is often catalyzed by a base like pyridine or triethylamine, which neutralizes the acetic acid byproduct and drives the reaction to completion.[3][12]
Experimental Workflow
The general workflow for the derivatization and analysis of this compound is outlined below.
Caption: General workflow for GC-MS analysis of phenolic compounds.
Protocols
Protocol 1: Silylation using BSTFA + TMCS
This protocol is adapted from standard methods for the silylation of phenolic compounds.[9][13]
1. Materials and Reagents:
-
This compound standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as catalyst)
-
GC Vials (2 mL) with caps
-
Heating block or water bath
-
Vortex mixer
2. Derivatization Procedure:
-
Ensure the sample extract containing this compound is completely dry. Evaporate the solvent under a gentle stream of nitrogen if necessary.[9]
-
To the dried residue in a GC vial, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[9]
-
Securely cap the vial and vortex for 1 minute to ensure the residue is fully dissolved.[9]
-
Heat the mixture at 70°C for 60 minutes in a heating block or water bath.[9]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. 1 µL is typically injected for analysis.[13]
Protocol 2: Acetylation using Acetic Anhydride
This protocol is effective for converting phenols to their acetyl derivatives.[3][12]
1. Materials and Reagents:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine or Triethylamine (as catalyst)
-
Ethyl acetate
-
Copper sulfate solution (for cleanup, optional)
-
GC Vials (2 mL) with caps
-
Vortex mixer
2. Derivatization Procedure:
-
Place the sample extract in a suitable reaction vial.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine or triethylamine.[3]
-
Vortex the mixture and allow the reaction to proceed at room temperature for 30-60 minutes.
-
(Optional Cleanup) Dilute the mixture with ethyl acetate. Wash the organic layer with a copper sulfate solution to remove the catalyst, followed by a water wash.[3]
-
The resulting organic layer containing the acetylated derivative is ready for GC-MS analysis.
GC-MS Analysis Conditions
The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument in use.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Column | Rtx®-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3][8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3][8] |
| Injector Temperature | 240 - 280 °C[3][13] |
| Injection Mode | Split or Splitless (Splitless recommended for trace analysis)[3][13] |
| Oven Program | Initial: 60-80°C, hold for 2-3 min. Ramp: 5-10°C/min to 280°C, hold for 5 min.[3][8] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI)[13] |
| Electron Energy | 70 eV[13] |
| Mass Range | m/z 40-550 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data and Expected Results
Derivatization significantly improves the chromatographic properties of this compound. The resulting TMS-ether or acetate ester derivatives are more volatile and less polar, leading to earlier retention times and sharper, more symmetrical peaks compared to the underivatized compound.
The mass spectrum of the derivatized compound will show a clear molecular ion peak corresponding to the mass of the derivative, confirming the success of the reaction. For the TMS derivative, the mass will increase by 72 amu for each hydroxyl group derivatized.[14] For the acetyl derivative, the mass will increase by 42 amu.
The table below compares the two primary derivatization methods discussed.
| Feature | Silylation (e.g., BSTFA) | Acetylation (Acetic Anhydride) |
| Principle | Replaces active -H with a TMS group[10] | Converts -OH group to an ester |
| Reagent Reactivity | High; sensitive to moisture.[10] | Moderate; less sensitive to trace water. |
| Reaction Conditions | Typically requires heating (e.g., 70-80°C).[9][13] | Often proceeds at room temperature.[3] |
| Byproducts | Volatile and generally non-interfering.[10] | Acetic acid; may require removal/neutralization.[12] |
| Derivative Stability | Generally stable, but can be susceptible to hydrolysis. | Very stable. |
| Cost | Reagents are relatively more expensive. | Reagents are inexpensive.[4][11] |
| Suitability | Excellent for a wide range of polar compounds including phenols, acids, and sugars.[5][10] | Simple and effective for phenols and alcohols.[4] |
Conclusion
Derivatization is a critical step for the robust and sensitive analysis of this compound by GC-MS. Both silylation and acetylation are effective methods that significantly improve volatility and chromatographic peak shape. Silylation with reagents like BSTFA is a powerful and widely used technique, while acetylation offers a simple and cost-effective alternative. The choice of method may depend on the sample matrix, available resources, and specific analytical requirements. The protocols and conditions outlined in this application note provide a solid foundation for researchers to develop and validate methods for the analysis of this important phenolic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Extraction and Analysis of Eugenol from Cloves | The Journal of Forensic Science Education [jfse-ojs-tamu.tdl.org]
- 13. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 2-Allyl-4-methoxyphenol as a Versatile Starting Material for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Allyl-4-methoxyphenol, commonly known as eugenol, as a precursor for a diverse range of novel compounds with significant biological potential. The protocols outlined below are based on established literature and offer detailed methodologies for the synthesis of bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Introduction
This compound is a readily available, naturally occurring phenylpropanoid found in essential oils of plants like cloves, cinnamon, and thyme.[1][2] Its unique chemical structure, featuring a hydroxyl group, a methoxy group, and an allyl side chain, provides multiple reactive sites for chemical modification. This versatility makes it an attractive starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities.[1][3] The exploration of eugenol-based compounds has garnered significant interest in medicinal chemistry for the development of new therapeutic agents.[2]
Synthetic Applications and Novel Compounds
The chemical reactivity of this compound at its phenolic hydroxyl, aromatic ring, and allyl group allows for a variety of synthetic transformations. These include esterification, etherification, oxidation, rearrangement, and addition reactions, leading to the generation of novel chemical entities with enhanced or new biological activities.
Synthesis of 5-LOX Inhibitors for Anti-Inflammatory Applications
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.[3] Inhibition of 5-LOX can be a valuable strategy for the treatment of inflammatory conditions.
| Compound | Derivative Type | IC50 (µM) |
| 4-allylbenzene-1,2-diol | Catechol | Significant Inhibition |
| ethyl-4-(4-allyl-2-methoxyphenoxy)butanoate | Ether | Significant Inhibition |
| 3-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)propyl acetate | Epoxide | Significant Inhibition |
| 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol | Ether | Significant Inhibition |
| Data sourced from literature evaluating eugenol derivatives as 5-LOX inhibitors.[3] |
Synthesis of Acetamide Derivatives with Potential Antimicrobial Activity
The modification of the hydroxyl group of eugenol has been explored to synthesize acetamide derivatives. These compounds have shown potential as antibacterial agents.[4][5]
| Reaction Step | Product | Yield (%) |
| Alkoxylation | Eugenyl Acetate | 70.52 |
| Esterification | Methyl Eugenol Acetate | 81.36 |
| Amidation | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99 |
| Yields reported for a three-step synthesis starting from eugenol.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-allyl-2-methoxyphenyl 4-oxo-4H-chromene-2-carboxylate (A 5-LOX Inhibitor Candidate)
This protocol describes the synthesis of a chromene derivative of eugenol, which has been investigated for its 5-LOX inhibitory activity.[3]
Materials:
-
This compound (eugenol)
-
4-oxo-4H-chromene-2-carboxylic acid
-
4-dimethylaminopyridine (DMAP)
-
N,N′-dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Silica for thin-layer chromatography (TLC)
Procedure:
-
To a solution of 4-oxo-4H-chromene-2-carboxylic acid (0.871 g, 4.58 mmol) in dichloromethane (7.5 mL), add this compound (0.500 g, 3.05 mmol), 4-dimethylaminopyridine (0.235 g, 1.92 mmol), and N,N′-dicyclohexylcarbodiimide (0.944 g, 4.58 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by TLC using dichloromethane as the mobile phase.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Protocol 2: Three-Step Synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide
This protocol details a three-step synthesis to produce an acetamide derivative of eugenol.[4][5]
Step 1: Alkoxylation to form Eugenyl Acetate
-
Transform the hydroxyl group of eugenol to sodium eugenolate using NaOH.
-
React the sodium eugenolate with α-monochloroacetate under reflux conditions to produce eugenyl acetate.
-
Extract the resulting acid with ether/Na2CO3 and recrystallize from hot water to yield the solid product.
Step 2: Esterification to form Methyl Eugenol Acetate
-
Perform an esterification of eugenyl acetate with methanol in a benzene solvent, using sulfuric acid as a catalyst, under reflux conditions.
-
This reaction yields the liquid methyl eugenol acetate.
Step 3: Amidation to form the Final Product
-
React methyl eugenol acetate with diethanolamine in the presence of sodium methoxide as a catalyst in methanol solvent under reflux.
-
After purification, the final product, 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide, is obtained as a solid.
Visualizations
Signaling Pathway
Caption: Inhibition of the 5-Lipoxygenase (5-LOX) inflammatory pathway by eugenol derivatives.
Experimental Workflow
Caption: General workflow for the synthesis of novel compounds from this compound.
References
Application Notes & Protocols for the Isolation of 2-Allyl-4-methoxyphenol from Clove Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of 2-Allyl-4-methoxyphenol, commonly known as eugenol, from clove oil. Eugenol is a phenolic compound that constitutes a significant portion of clove oil and possesses various biological activities, including antimicrobial, anti-inflammatory, and anesthetic properties, making it a compound of interest for pharmaceutical research and development.[1][2][3]
Introduction
Clove oil is an essential oil extracted from the clove plant, Syzygium aromaticum.[4] Its primary active component is eugenol (4-allyl-2-methoxyphenol), which can be present in high concentrations, particularly in the buds.[2] The isolation of eugenol is a critical step for its further study and utilization in various applications. The protocol described herein utilizes steam distillation, a common and effective method for extracting volatile compounds from plant materials, followed by solvent extraction to purify the eugenol.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of eugenol and clove oil is presented in Table 1. This information is crucial for understanding the principles behind the isolation process.
Table 1: Physicochemical Properties of Eugenol and Clove Oil
| Property | Eugenol (this compound) | Clove Oil |
| Chemical Formula | C₁₀H₁₂O₂[1] | Mixture of compounds |
| Molar Mass | 164.20 g/mol [3] | Varies |
| Appearance | Pale yellow oily liquid[1] | Colorless to pale yellow liquid |
| Odor | Spicy, clove-like[1] | Characteristic of cloves |
| Boiling Point | 254 °C[1] | Varies |
| Melting Point | -7.5 °C[1] | N/A |
| Density | 1.06 g/cm³[1] | ~1.04 g/cm³ |
| Solubility | Slightly soluble in water; soluble in organic solvents[8] | Immiscible with water |
Experimental Protocol: Isolation of Eugenol from Clove Oil
This protocol details the materials and methodology for the isolation of eugenol from whole cloves.
Materials and Equipment
-
Whole cloves
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[5][6]
-
Grinder or mortar and pestle
-
Round-bottom flask (250 mL)
-
Heating mantle or sand bath[5]
-
Steam distillation apparatus[5]
-
Separatory funnel (250 mL)[5]
-
Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Analytical balance
Experimental Workflow
Caption: Experimental workflow for eugenol isolation.
Procedure
-
Preparation of Cloves:
-
Steam Distillation:
-
Set up the steam distillation apparatus.[5]
-
Transfer the ground cloves to a 250 mL round-bottom flask and add 100 mL of distilled water.[5]
-
Heat the flask using a heating mantle or sand bath.[5]
-
Continue heating to boil the mixture and collect the distillate, which will be a milky emulsion of clove oil and water.[7]
-
-
Solvent Extraction:
-
Allow the distillate to cool to room temperature.
-
Transfer the distillate to a 250 mL separatory funnel.[5]
-
Add 15 mL of dichloromethane to the separatory funnel.[5]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The denser organic layer (dichloromethane) will be at the bottom.[6]
-
Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat the extraction process two more times with 15 mL portions of dichloromethane.[5]
-
-
Drying and Isolation:
-
Combine all the dichloromethane extracts.[5]
-
Add a small amount of anhydrous sodium sulfate or calcium chloride to the combined organic extracts to remove any residual water.[5][6] Swirl the flask until the drying agent no longer clumps together.
-
Carefully decant or filter the dried dichloromethane solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator or by gentle heating on a steam bath in a fume hood.[6][9]
-
The remaining residue is the isolated eugenol, which should be a pale yellow oil.[10]
-
Weigh the flask containing the eugenol to determine the yield.
-
Quantitative Data
The concentration of eugenol can vary depending on the part of the clove plant used for extraction. The yield of the isolation process is also an important metric.
Table 2: Eugenol Content in Different Parts of the Clove Plant
| Plant Part | Average Eugenol Concentration (%) | Reference |
| Flower | 97.24 | [11][12] |
| Stem | 93.42 | [11][12] |
| Leaf | 79.74 | [11][12] |
Table 3: Typical Yield of Eugenol from Cloves
| Starting Material | Method | Yield (%) | Reference |
| Ground Cloves | Steam Distillation & Solvent Extraction | ~7.5 | [10][13] |
| Clove Oil | NaOH Salting & Hydrolysis | 71 (from oil) | [14] |
Characterization
The identity and purity of the isolated eugenol can be confirmed using various analytical techniques.
Logical Flow for Characterization
Caption: Analytical workflow for eugenol characterization.
-
Thin Layer Chromatography (TLC): Can be used for a quick assessment of purity by comparing the sample to a eugenol standard.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to determine the purity and confirm the molecular weight of the isolated eugenol.[11][15]
-
High-Performance Liquid Chromatography (HPLC): Can be employed for quantitative analysis to determine the exact concentration of eugenol in the extract.[16][17][18]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups of eugenol, such as the hydroxyl (-OH), methoxy (-OCH₃), and allyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the chemical structure of eugenol.
By following this comprehensive protocol, researchers can successfully isolate and characterize this compound from clove oil for further investigation and application in drug development and other scientific fields.
References
- 1. byjus.com [byjus.com]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clove essential oil and its major component, eugenol: a comparative study of their in vitro antioxidant and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. scribd.com [scribd.com]
- 9. lakeland.edu [lakeland.edu]
- 10. unife.it [unife.it]
- 11. Quantitative Analysis of Eugenol Content in Clove Oil (Eugenia caryophyllus) Extracted from Flower, Stem, and Leaf using GC-MS Instrument | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.winthrop.edu [chem.winthrop.edu]
- 14. talenta.usu.ac.id [talenta.usu.ac.id]
- 15. ecommons.luc.edu [ecommons.luc.edu]
- 16. scispace.com [scispace.com]
- 17. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 18. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Allyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4-methoxyphenol, also known as eugenol, is a phenolic compound that is the primary component of clove oil. It is widely used in the pharmaceutical, food, and cosmetic industries for its antiseptic, analgesic, and flavoring properties.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control and formulation development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound in various sample matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Synonyms | 4-Allyl-2-methoxyphenol, Eugenol, 4-Allylguaiacol |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 254 °C[5] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, ether, and chloroform[5] |
| pKa | 10.3[1] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the quantification of this compound using HPLC.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (60:40 v/v) is effective.[7][8] Alternatively, a gradient elution with acetonitrile and water with 0.1% acetic acid can be used for complex matrices.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[6]
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: 280 nm.[7]
-
Column Temperature: Ambient or controlled at 30°C.[9]
Reagents and Standards
-
This compound standard (≥98% purity).
-
Acetonitrile (HPLC grade).[6]
-
Water (HPLC grade or deionized).[6]
-
Acetic Acid (optional, for mobile phase modification).[6]
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[6] These will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for an oil-based sample is provided below.
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and bring it to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
Quantitative Data Summary
The following table summarizes the typical quantitative performance of this HPLC method for this compound.
| Parameter | Typical Value |
| Retention Time (t_R_) | Approximately 7-9 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.052 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.157 µg/mL[7] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC method development and analysis process.
Caption: Workflow for HPLC method development and quantification of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. This compound | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis and Enhanced Bioactivity of 2-Allyl-4-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-Allyl-4-methoxyphenol (eugenol) derivatives and detailed protocols for evaluating their enhanced bioactivity. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, commonly known as eugenol, is a naturally occurring phenolic compound found in essential oils of various plants, such as cloves, cinnamon, and basil.[1] It is well-documented for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] However, to enhance its therapeutic potential and explore structure-activity relationships, numerous derivatives have been synthesized. These modifications primarily involve the phenolic hydroxyl group and the allyl side chain, leading to the formation of esters, ethers, and other analogues with potentially improved potency and selectivity.[4] This document outlines the synthesis of these derivatives and provides detailed protocols for assessing their bioactivities.
Synthesis of this compound Derivatives
The most common strategies for modifying this compound involve esterification and etherification of the phenolic hydroxyl group. These reactions are generally straightforward and can be accomplished with high yields.
General Synthesis Workflow
The synthesis of this compound derivatives typically follows a logical workflow from starting materials to the final purified product.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 4-allyl-2-methoxyphenyl acetate (Esterification)
This protocol describes a typical esterification reaction of this compound with an acid chloride.
Materials:
-
This compound (eugenol)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-allyl-2-methoxyphenyl acetate.[5]
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Bioactivity Evaluation
The synthesized derivatives can be screened for a variety of biological activities. This section provides protocols for assessing their antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
The antioxidant potential of the derivatives is commonly evaluated by their ability to scavenge free radicals.
| Compound | Derivative Type | DPPH Scavenging IC₅₀ (µg/mL) | Reference |
| Eugenol | - | 4.38 | [6] |
| Derivative 16 | Epoxide | 19.30 | [6] |
| Derivative 18 | Alcohol | 32.00 | [6] |
| Ester Derivatives | Ester | > 100 | [6] |
| Trolox | Standard | 16.00 | [6] |
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound derivatives)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
Anti-inflammatory Activity
The anti-inflammatory properties of the derivatives can be assessed by their ability to inhibit key inflammatory mediators.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Derivative 1C | Albumin Denaturation | 133.8 | [7] |
| Derivative 1d | PPARγ Binding | 6.47 | [8] |
| Derivative 1f | PPARγ Binding | 5.15 | [8] |
| Diclofenac Sodium | Standard | 54.32 | [7] |
| Pioglitazone | Standard | 1.77 | [8] |
This assay is based on the reaction of nitric oxide with oxygen to form nitrite, which is then detected by the Griess reagent.
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds
-
Curcumin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM solution of sodium nitroprusside in PBS.
-
Prepare various concentrations of the test compounds and curcumin in PBS.
-
In a 96-well plate, mix 50 µL of the sodium nitroprusside solution with 50 µL of the different concentrations of the test compounds or standard.
-
Incubate the plate at room temperature for 150 minutes.
-
After incubation, add 50 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
The percentage of NO scavenging is calculated, and the IC₅₀ value is determined.
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. 2-methoxy-4-vinylphenol, a related compound, has been shown to inhibit the translocation of NF-κB p65 into the nucleus.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Anticancer Activity
The cytotoxic effects of the synthesized derivatives against various cancer cell lines are a key measure of their anticancer potential.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Eugenol | HL-60 | 23.7 | [7] |
| DU-145 | >100 | [7] | |
| 5-allyl-3-nitrobenzene-1,2-diol | DU-145 | 19.02 | [7] |
| 4-allyl-2-methoxy-5-nitrophenyl acetate | DU-145 | 21.5 | [7] |
| 4-allyl-2-methoxyphenyl propionate | MCF-7 | 0.400 (µg/mL) | [2] |
| 4-allyl-2-methoxyphenyl butanoate | MCF-7 | 5.73 (µg/mL) | [2] |
| 4-allyl-2-methoxyphenyl isobutanoate | MCF-7 | 1.29 (µg/mL) | [2] |
| Derivative 17 (Oxadiazole-Mannich base) | MCF-7 | 1.71 | [8] |
| PC-3 | 1.1 | [8] | |
| SKOV3 | 1.84 | [8] | |
| Doxorubicin | Standard | - | - |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Test compounds
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Eugenol and its derivatives can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.
Caption: Induction of apoptosis via the intrinsic pathway by this compound derivatives.
Conclusion
The synthesis of this compound derivatives offers a promising avenue for the development of novel therapeutic agents with enhanced antioxidant, anti-inflammatory, and anticancer activities. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and biological evaluation of these compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the design of more potent and selective drug candidates.
References
- 1. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 | MDPI [mdpi.com]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update [mdpi.com]
Application Note and Protocol: In Vitro Anti-inflammatory Assay for 2-Allyl-4-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Allyl-4-methoxyphenol, commonly known as eugenol, is a phenolic compound found in essential oils of plants like clove, nutmeg, and cinnamon.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory properties.[1][3][4] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a well-established lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7). Macrophages are key players in the inflammatory response.[5] Upon stimulation by LPS, a component of Gram-negative bacteria, they produce pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][7]
The anti-inflammatory mechanism of many phenolic compounds involves the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10] These pathways regulate the transcription of genes responsible for producing inflammatory mediators.[11][12] This protocol outlines methods to quantify the inhibitory effects of this compound on key inflammatory markers and to investigate its mechanism of action by analyzing its impact on the NF-κB and MAPK signaling cascades.
Experimental Workflow
Caption: Overall experimental workflow for the in vitro anti-inflammatory assay.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages
-
Compound: this compound (Eugenol)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inflammatory Stimulant: Lipopolysaccharide (LPS) from E. coli
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO
-
Griess Assay: Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
ELISA: Commercial kits for mouse TNF-α and IL-6
-
Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, primary antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, β-actin), HRP-conjugated secondary antibodies, ECL substrate.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This initial step is crucial to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.[2]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[13]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) × 100.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite, a stable product of NO, in the culture medium.
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14] A group without LPS stimulation will serve as a negative control.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the secretion of key inflammatory cytokines into the culture medium.
-
Cell Seeding & Treatment: Follow the same procedure as for the NO production assay (Protocol 2, steps 1 and 2), typically using a 24- or 48-well plate.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.[7] Follow the manufacturer’s instructions precisely.
-
Calculation: Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This method assesses the effect of this compound on the activation of the NF-κB and MAPK pathways.
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well) and incubate overnight. Pre-treat with this compound for 1 hour.
-
LPS Stimulation: Stimulate with LPS (1 µg/mL). Use shorter incubation times to capture phosphorylation events (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for IκBα phosphorylation/degradation).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the phosphorylated and total forms of p65, IκBα, p38, and JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to their corresponding total protein levels to determine the activation status.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
|---|---|---|---|---|
| Control (Untreated) | - | 100 ± 5.2 | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 45.2 ± 3.1 | 0 |
| LPS + Compound | 5 | 99 ± 5.1 | 35.8 ± 2.5 | Calculate |
| LPS + Compound | 10 | 97 ± 4.9 | 24.1 ± 1.9 | Calculate |
| LPS + Compound | 25 | 96 ± 5.3 | 12.5 ± 1.1 | Calculate |
| LPS + Dexamethasone | 10 | 98 ± 4.5 | 8.7 ± 0.9 | Calculate |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (Untreated) | - | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | - | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound | 10 | 1650 ± 110 | 1100 ± 95 |
| LPS + Compound | 25 | 800 ± 75 | 550 ± 60 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Expression | Relative p-IκBα/IκBα Expression | Relative p-p38/p38 Expression |
|---|---|---|---|---|
| Control (Untreated) | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 5.8 ± 0.4 | 0.2 ± 0.05 | 6.2 ± 0.5 |
| LPS + Compound | 10 | 3.1 ± 0.3 | 0.7 ± 0.08 | 3.5 ± 0.3 |
| LPS + Compound | 25 | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.8 ± 0.2 |
(Note: Data in tables are illustrative examples and should be replaced with experimental results.)
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Inhibition of the LPS-induced p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 6. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allyl-4-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-4-methoxyphenol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Claisen rearrangement of guaiacol allyl ether.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the initial O-allylation of guaiacol (Williamson ether synthesis) and the subsequent Claisen rearrangement.
For the initial O-allylation of guaiacol to form guaiacol allyl ether:
-
Incomplete Deprotonation: The phenolic proton of guaiacol must be completely removed to form the phenoxide ion for efficient O-allylation. Using a weak base or an insufficient amount of a strong base can lead to low conversion.
-
Competing C-Alkylation: While O-allylation is generally favored, C-alkylation can occur, leading to a mixture of products and reducing the yield of the desired ether intermediate.
-
Volatility of Allyl Halide: Allyl bromide and allyl chloride have low boiling points. If the reaction is run at too high a temperature without a condenser, the allyl halide can evaporate, leading to incorrect stoichiometry and reduced yield.
-
Side Reactions of Allyl Halide: The allyl halide can undergo elimination reactions, especially if sterically hindered, or hydrolysis if water is present in the reaction mixture.
For the Claisen Rearrangement of Guaiacol Allyl Ether:
-
Suboptimal Temperature: The Claisen rearrangement is a thermal process and requires a specific temperature range to proceed efficiently.[1] Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Solvent Effects: The polarity of the solvent can influence the rate of the Claisen rearrangement. Polar solvents can accelerate the reaction.[2]
-
Presence of Impurities: Impurities from the previous step can interfere with the rearrangement.
Q2: I am observing the formation of multiple products in my final reaction mixture. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue. The primary side products to consider are:
-
Para-substituted Isomer (4-Allyl-2-methoxyphenol or Eugenol): The Claisen rearrangement can also lead to the formation of the para-isomer, eugenol. While the ortho-isomer is often the desired product in this specific synthesis, the regioselectivity is influenced by steric and electronic factors.[3][4] The presence of the methoxy group at the ortho-position can direct the allyl group to the other ortho position.
-
Starting Material (Guaiacol): Incomplete conversion in the initial allylation step will result in the presence of unreacted guaiacol. Additionally, cleavage of the allyl ether bond during the high-temperature rearrangement can regenerate guaiacol.
-
Guaiacol Allyl Ether: Incomplete rearrangement will leave unreacted starting ether in the product mixture.
-
Diallylated Products: If an excess of allyl halide is used in the initial step, diallylation of the phenol can occur.
To minimize the formation of these side products:
-
Control Stoichiometry: Use a carefully measured molar ratio of guaiacol to allyl halide in the initial etherification step to avoid diallylation.
-
Optimize Reaction Temperature: Carefully control the temperature during the Claisen rearrangement to favor the desired ortho-rearrangement and minimize decomposition and side reactions.
-
Purification of Intermediate: Purifying the guaiacol allyl ether before the rearrangement can help to ensure a cleaner reaction.
-
Choice of Solvent: The solvent can influence the regioselectivity of the rearrangement. Experimenting with different solvents may improve the ratio of ortho to para product.[5]
Q3: The Claisen rearrangement step is not proceeding to completion. How can I drive the reaction forward?
If the rearrangement is sluggish, consider the following:
-
Increase Temperature: As a thermal process, increasing the reaction temperature is the most direct way to increase the rate of the Claisen rearrangement.[1] However, be mindful of potential decomposition at very high temperatures.
-
Use a High-Boiling Point Solvent: Employing a solvent with a high boiling point allows the reaction to be conducted at the necessary high temperatures safely and effectively.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. This can also help to minimize temperature-related side reactions.
Data Presentation
The following tables summarize key quantitative data related to the synthesis.
Table 1: Effect of Reaction Conditions on the Allylation of Guaiacol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Guaiacol Conversion (%) | Monoallyl Guaiacol Selectivity (%) |
| 1 | NaOH | Water | 25 | 72 | 18.2 | - |
| 2 | NaOH | Water | 89 | 24 | 11.0 | - |
| 3 | Zeolite HY | None | 180 | 2 | 46 | 85 |
| 4 | H-beta | None | 180 | 2 | 28 | >85 |
| 5 | H-mordenite | None | 180 | 2 | 15 | >85 |
Data synthesized from multiple sources for illustrative purposes.[6]
Table 2: Influence of Solvent on Claisen Rearrangement Yield (General)
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| N-Methylpyrrolidone (NMP) | 32.2 | High |
| Dimethylformamide (DMF) | 36.7 | Moderate-High |
| Acetonitrile | 37.5 | Moderate |
| Toluene | 2.4 | Low |
| Decalin | ~2.2 | Very Low |
This table illustrates the general trend of solvent polarity on the rate of Claisen rearrangements.[2][5]
Experimental Protocols
Protocol 1: Synthesis of Guaiacol Allyl Ether (O-Allylation)
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 eq) in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., anhydrous K₂CO₃ (1.5 eq) or NaH (1.1 eq, use with caution in an inert atmosphere)).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Allylation: Slowly add allyl bromide or allyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude guaiacol allyl ether.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Claisen Rearrangement)
-
Reaction Setup: Place the purified guaiacol allyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a high-boiling point solvent (e.g., N,N-diethylaniline or decalin).
-
Thermal Rearrangement: Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain this temperature.
-
Monitor the progress of the rearrangement by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and extract the product with an aqueous NaOH solution.
-
Separate the aqueous layer and acidify it with dilute HCl to precipitate the phenolic product.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the Claisen rearrangement of guaiacol allyl ether.
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen rearrangement of meta-substituted allyl phenyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]
Optimizing reaction conditions for the alkylation of 2-Allyl-4-methoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the alkylation of 2-Allyl-4-methoxyphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of this compound in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Incomplete deprotonation of the phenolic hydroxyl group. | Ensure the base is strong enough and used in a slight excess to drive the formation of the phenoxide ion. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1] Monitor for signs of complete deprotonation, such as the cessation of gas evolution when using NaH.[1] |
| Low reactivity of the alkylating agent. | Primary alkyl halides are most effective for this Williamson ether synthesis.[2][3] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[2][3] Consider using a more reactive alkylating agent, such as an alkyl iodide or a tosylate. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Some alkylations may require heating to proceed at a reasonable rate.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. | |
| Formation of C-Alkylated Byproduct | The phenoxide ion is an ambident nucleophile, and reaction can occur at the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation).[1][5] | The choice of solvent is critical. Using polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favors O-alkylation.[1][5] Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[5] |
| Presence of Multiple Products (Polyalkylation) | The initial product may undergo further alkylation. | This is more common in Friedel-Crafts type alkylations but can occur.[6] To minimize this, use the aromatic reactant (this compound) in excess relative to the alkylating agent.[7] |
| Unreacted Starting Material | Insufficient reaction time. | Monitor the reaction progress using TLC. Continue the reaction until the starting material is consumed. |
| Deactivation of the alkylating agent. | Ensure the alkylating agent is pure and has not degraded. Store alkyl halides protected from light and moisture. | |
| Difficulty in Product Purification | Similar polarities of the product and byproducts. | Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.[1] If the product is a solid, recrystallization or melt crystallization can be effective purification methods.[8] For liquid products, distillation under reduced pressure can be employed to separate components with different boiling points.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The most common method for O-alkylation of phenols is the Williamson ether synthesis.[2][3] This reaction proceeds in two main steps:
-
Deprotonation: The phenolic hydroxyl group of this compound is deprotonated by a base (e.g., K₂CO₃, NaH) to form a nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the alkylating agent (typically a primary alkyl halide) in an Sₙ2 reaction, displacing the leaving group and forming the desired ether.[3]
Q2: How can I favor O-alkylation over C-alkylation?
A2: To selectively obtain the O-alkylated product, the choice of solvent is paramount. Polar aprotic solvents like DMF, DMSO, or acetone are recommended as they do not strongly solvate the oxygen of the phenoxide, thus promoting its nucleophilicity and favoring attack at the oxygen atom.[1][5] In contrast, protic solvents can lead to increased C-alkylation.[5]
Q3: What are the most suitable bases for this reaction?
A3: The choice of base depends on the reactivity of the alkylating agent and the specific reaction conditions.
-
Potassium carbonate (K₂CO₃): A commonly used, mild base suitable for many alkylations with reactive alkyl halides.[1]
-
Sodium hydroxide (NaOH): A stronger base that can be effective.
-
Sodium hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation of the phenol.[1] It is particularly useful for less reactive alkylating agents.
Q4: Can I use secondary or tertiary alkyl halides as alkylating agents?
A4: It is generally not recommended to use secondary or tertiary alkyl halides in Williamson ether synthesis. These substrates are more prone to undergo E2 elimination reactions in the presence of a strong base (the phenoxide), leading to the formation of alkenes as the major product instead of the desired ether.[2][3] Primary alkyl halides are the preferred choice.[2][3]
Q5: How should I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting material, the product, and any potential byproducts. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product over time.
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol provides a general procedure for the Williamson ether synthesis of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or acetone), add anhydrous potassium carbonate (1.5 eq). If using NaH, add it cautiously in small portions.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC.[1]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for common issues in the alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 7. jk-sci.com [jk-sci.com]
- 8. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 9. gccpo.org [gccpo.org]
Technical Support Center: Analysis of 2-Allyl-4-methoxyphenol Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 2-Allyl-4-methoxyphenol (also known as eugenol) degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound degradation studies.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound or its Degradation Products | 1. Secondary Interactions: The phenolic hydroxyl group can interact with active sites on the silica-based stationary phase. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its degradation products. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion. | 1. Use a Deactivated Column: Employ an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic group. 3. Optimize pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 4. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. 2. Column Temperature Variations: Inconsistent column thermostatting. 3. Column Degradation: Loss of stationary phase due to extreme pH or high temperatures. 4. Pump Malfunction: Inconsistent flow rate. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase solvents. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. 4. Check Pump Performance: Perform a flow rate accuracy test and check for leaks. |
| Low MS Signal Intensity or Poor Ionization | 1. Suboptimal Ionization Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature. 2. Inappropriate Mobile Phase Additives: Some additives can suppress ionization. 3. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. 4. Analyte Instability in the Ion Source: Thermal degradation of labile compounds. | 1. Optimize Source Conditions: Systematically adjust ionization source parameters to maximize the signal for this compound and its expected degradation products. 2. Choose Appropriate Additives: Use volatile mobile phase additives that enhance ionization, such as formic acid for positive ion mode or ammonium hydroxide for negative ion mode. 3. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 4. Use a Softer Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). |
| Ghost Peaks or Carryover | 1. Contamination in the LC System: Residual sample from previous injections in the autosampler, injector, or column. 2. Impure Solvents or Reagents: Contaminants in the mobile phase or sample diluent. | 1. Implement a Thorough Wash Method: Use a strong solvent in the wash solution to effectively clean the injection needle and port between injections. 2. Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and reagents. 3. Blank Injections: Run blank injections (injecting only the mobile phase or sample diluent) to confirm the source of contamination. |
| Difficulty in Identifying Degradation Products | 1. Low Abundance of Degradation Products: Insufficient degradation or low ionization efficiency of the products. 2. Complex Fragmentation Patterns: Difficulty in interpreting the MS/MS spectra. 3. Co-elution of Isomeric Degradation Products: Inability to chromatographically separate isomers. | 1. Optimize Degradation Conditions: Adjust the stress conditions (e.g., concentration of stressing agent, duration, temperature) to achieve an optimal level of degradation (typically 5-20%). 2. Utilize High-Resolution Mass Spectrometry (HRMS): Use instruments like Q-TOF or Orbitrap to obtain accurate mass measurements for elemental composition determination. 3. Perform MS/MS Fragmentation Studies: Systematically fragment the parent ion and analyze the product ions to elucidate the structure. 4. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or try a different column to resolve isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The allyl group can be oxidized to form an epoxide, a diol, or be cleaved to form aldehydes or carboxylic acids. The phenolic ring is also susceptible to oxidation, leading to the formation of quinone-like structures.
-
Isomerization: The allyl group can isomerize to a propenyl group, forming isoeugenol.
-
Polymerization: Phenolic compounds can undergo oxidative polymerization.
-
Photodegradation: Exposure to light can induce photochemical reactions, including oxidation and isomerization.
Q2: What are the common degradation products of this compound observed by LC-MS?
A2: The following table summarizes potential degradation products of this compound that may be identified by LC-MS under various stress conditions. Please note that the formation and abundance of these products can vary significantly depending on the specific experimental conditions.
| Degradation Product | Proposed Structure | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Potential Stress Condition(s) |
| Isoeugenol | Isomer of Eugenol | 164.0837 | 165.0910 | 163.0764 | Acidic, Thermal, Photolytic |
| Eugenol Epoxide | Epoxidation of the allyl group | 180.0786 | 181.0859 | 179.0713 | Oxidative |
| Eugenol Diol | Dihydroxylation of the allyl group | 198.0892 | 199.0965 | 197.0819 | Oxidative |
| Vanillin | Cleavage of the allyl group | 152.0473 | 153.0546 | 151.0400 | Oxidative |
| Coniferyl Aldehyde | Oxidation of the allyl group | 178.0629 | 179.0702 | 177.0556 | Oxidative, Biotransformation |
| 4-Propenylguaiacol Dimer | Dimerization | 328.1674 | 329.1747 | 327.1598 | Oxidative, Photolytic |
Q3: What is a suitable starting LC method for the analysis of this compound and its degradation products?
A3: A good starting point for method development would be a reversed-phase HPLC method using a C18 column.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both the polar and non-polar degradation products.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
Detection: UV detection at 280 nm and MS detection in both positive and negative ion modes.
Q4: How can I confirm the identity of a suspected degradation product?
A4: Confirmation of a degradation product's identity involves a multi-step approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the suspected degradation product with that of the parent compound and with predicted fragmentation patterns for the proposed structure.
-
Reference Standards: If available, inject a reference standard of the suspected degradation product to compare its retention time and mass spectrum.
-
Isolation and NMR Spectroscopy: For unambiguous identification of novel degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Experimental Protocols
Forced Degradation of this compound
This protocol outlines the conditions for performing forced degradation studies on this compound. The goal is to achieve approximately 5-20% degradation.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the initial mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the initial mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the initial mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 105°C for 48 hours.
-
Dissolve the stressed sample in the initial mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol:water 1:1) to a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, by LC-MS using a validated stability-indicating method.
LC-MS/MS Method for the Analysis of Degradation Products
This protocol provides a general LC-MS/MS method for the identification and characterization of degradation products.
1. Liquid Chromatography:
-
Use the starting LC method described in FAQ Q3 or a suitably optimized method.
2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode:
-
Full Scan (e.g., m/z 100-500) to detect all ions.
-
Product Ion Scan (MS/MS) of the parent compound's m/z and any suspected degradation product m/z values.
-
-
Collision Energy: Optimize the collision energy to obtain informative fragment ions. A ramped collision energy experiment can be useful to observe a wide range of fragments.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for common LC-MS issues.
Technical Support Center: Improving the Aqueous Solubility of 2-Allyl-4-methoxyphenol (Eugenol)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 2-Allyl-4-methoxyphenol, a compound commonly known as eugenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (eugenol) is a naturally occurring phenolic compound found in essential oils like clove oil.[1][2] Its applications are widespread, including in pharmaceuticals, dentistry, and as a flavoring agent.[1][2] However, it is characterized by poor water solubility, which can limit its bioavailability and hinder the development of aqueous formulations for therapeutic use.[1] Enhancing its solubility is crucial for achieving desired concentrations in systemic circulation for pharmacological efficacy.[3]
Q2: What is the reported aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low. It is often described as slightly soluble or almost insoluble in water.[1][4] One reported value is 2.46 mg/mL at 25°C.[5]
Q3: What are the primary strategies to improve the solubility of this compound?
A3: The main strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound include:
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pH Adjustment: Capitalizing on the acidic nature of the phenolic hydroxyl group.[6][7]
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Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule.[8]
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Co-solvency: Adding a water-miscible organic solvent to the aqueous medium.[7][]
-
Surfactant Solubilization: Employing surfactants to form micelles that entrap the compound.[10][11]
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-Methoxy-4-(prop-2-en-1-yl)phenol | [2] |
| Synonyms | Eugenol, 4-Allylguaiacol, 4-Allyl-2-methoxyphenol | [2][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [12] |
| Molecular Weight | 164.20 g/mol | [2] |
| Water Solubility | 2.46 mg/mL (at 25°C) | [5] |
| pKa (Acidic) | ~9.94 - 10.78 | [4][5][12] |
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during solubility enhancement experiments.
Guide 1: pH Adjustment
Q: How does pH adjustment increase the solubility of this compound? A: this compound is a weak acid due to its phenolic hydroxyl group (pKa ≈ 10.3).[1] By increasing the pH of the aqueous medium to a value above its pKa, the hydroxyl group deprotonates to form the more soluble ionic phenolate form.[1][13] This shift in equilibrium from the less soluble neutral form to the highly soluble ionized form significantly increases the overall solubility of the compound.
Q: I've adjusted the pH, but the compound precipitates upon dilution or when administered. What is happening? A: This is a common issue with pH-adjusted formulations.[6] Precipitation occurs if the solution is diluted into an environment with a lower pH (e.g., physiological pH of ~7.4), which is below the compound's pKa. In this lower pH environment, the soluble phenolate ion is protonated back to the poorly soluble neutral phenol form, causing it to precipitate out of the solution.[3] Careful consideration of the final application's pH environment is critical.
Q: What are the potential disadvantages of the pH modification approach? A: While effective, this method has drawbacks. The use of non-physiological pH values can lead to toxicity and tolerability issues, especially for parenteral and oral administration.[6] Furthermore, the potential for precipitation upon dilution is a significant risk that can lead to issues like embolism if administered intravenously.[3][6]
Guide 2: Cyclodextrin Complexation
Q: How do cyclodextrins (CDs) work to solubilize this compound? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate "guest" molecules, like the hydrophobic this compound, within their cavity, forming an "inclusion complex".[8][15] This complex shields the hydrophobic part of the molecule from the aqueous environment, while the hydrophilic exterior of the CD interacts favorably with water, thereby increasing the apparent solubility of the guest molecule.[8]
Q: My solution became cloudy after adding beta-cyclodextrin (β-CD). Why? A: While β-CD is commonly used, its complexes with certain guest molecules can have limited solubility and may precipitate from the solution, especially at higher concentrations.[16] To overcome this, consider using more soluble CD derivatives like (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), which are known to form more soluble inclusion complexes and are generally preferred for pharmaceutical applications.[13][16]
Q: I've increased the CD concentration, but solubility has plateaued or even decreased. What's wrong? A: The relationship between CD concentration and guest solubility is not always linear. At a certain point, the system can become saturated. Additionally, some studies on phenolic compounds have shown that excessive CD concentrations might lead to a decrease in a desired effect (like antioxidant activity) by encapsulating the active sites of the molecule.[15] It is crucial to determine the optimal guest-host ratio experimentally.
Guide 3: Co-solvency
Q: How do co-solvents improve the solubility of this compound? A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity decreases the water's tendency to "squeeze out" hydrophobic solutes, thereby increasing the solubility of non-polar compounds like this compound.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[]
Q: I used a co-solvent to dissolve my compound, but it precipitated when I added the solution to my aqueous cell culture media. How can I fix this? A: This is a common challenge caused by the dilution of the co-solvent. When the co-solvent concentration drops significantly upon addition to the larger aqueous volume, the solvent polarity reverts towards that of pure water, and the compound's solubility decreases, leading to precipitation. To mitigate this, use the minimum amount of co-solvent necessary to dissolve the compound and perform a stepwise or slow dilution into the final aqueous medium while vortexing or stirring.
Guide 4: Surfactant Solubilization
Q: How do surfactants increase the solubility of this compound? A: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core of the micelles, effectively being solubilized within the aqueous solution.[10][17]
Q: What concentration of surfactant should I use? A: For micellar solubilization to be effective, the surfactant concentration must be above its CMC.[10] Below the CMC, surfactants exist as monomers and have a limited effect on solubility. The CMC value is specific to each surfactant and can be found in the literature or technical data sheets. It is recommended to work at concentrations significantly above the CMC to ensure the presence of sufficient micelles for solubilization.
Comparative Overview & Experimental Protocols
Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Potential Issues |
| pH Adjustment | Converts the weakly acidic phenol to its highly soluble ionic phenolate salt.[1][13] | Simple, rapid, and cost-effective to formulate and analyze.[3][] | Risk of precipitation upon dilution into a neutral pH environment; potential for toxicity at non-physiological pH.[6] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell, forming a soluble inclusion complex.[8][15] | Can also improve stability and reduce toxicity.[8][14] | Native β-CD complexes may have poor solubility; potential for saturation; can be more expensive.[15][16] |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[7][] | Simple to prepare; high concentrations of the drug can often be dissolved.[6] | The compound may precipitate upon dilution; potential for solvent toxicity in biological assays.[18] |
| Surfactants | Partitions the hydrophobic drug into the core of micelles formed above the CMC.[10][17] | High solubilization capacity; can improve stability.[10] | Potential for cellular toxicity depending on the surfactant and concentration; can interfere with some biological assays. |
Protocol 1: Solubility Determination using pH Adjustment
This protocol provides a general method for evaluating the effect of pH on the solubility of this compound.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions across a relevant pH range (e.g., pH 7.0 to 12.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker water bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a specific volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a common and effective way to prepare solid inclusion complexes.[8]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., HP-β-CD). Common starting ratios are 1:1 or 1:2.
-
CD Slurry Formation: In a mortar, place the calculated amount of HP-β-CD and add a small amount of a solvent mixture (e.g., ethanol/water 50:50 v/v) to form a thick, consistent paste.
-
Incorporation of Guest Molecule: Slowly add the calculated amount of this compound to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for an extended period (e.g., 45-60 minutes). Add small amounts of the solvent mixture if necessary to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Processing: Pulverize the dried complex into a fine powder and store it in a desiccator. The resulting powder can then be tested for its aqueous solubility and dissolution rate.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the decision-making process and mechanisms for solubility enhancement.
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin's cavity.
Caption: Entrapment of a hydrophobic drug within the core of a surfactant micelle.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chembk.com [chembk.com]
- 5. ymdb.ca [ymdb.ca]
- 6. longdom.org [longdom.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 584-82-7 [m.chemicalbook.com]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.uchile.cl [repositorio.uchile.cl]
- 18. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of 2-Allyl-4-methoxyphenol from complex mixtures
Technical Support Center: Purification of 2-Allyl-4-methoxyphenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound from complex mixtures, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where is it commonly found?
A1: this compound is a phenolic compound belonging to the methoxybenzene family.[1][2] It is a structural isomer of the more commonly known Eugenol (4-Allyl-2-methoxyphenol).[3][4] Its primary natural source is the essential oil of betel leaves (Piper betle L.), where it is a major constituent, also referred to as Chavibetol.[5][6][7] It can also be present as an impurity in synthetic preparations or as a minor component in other essential oils where Eugenol is dominant.
Q2: What are the most common impurities encountered during the purification of this compound?
A2: When sourced from natural extracts like betel leaf oil, the most challenging impurity is its isomer, Eugenol, due to their highly similar physical properties. Other common impurities include chavibetol acetate, β-caryophyllene, and other terpenoids.[6][7][8][9] In synthetic preparations, impurities may include unreacted starting materials, reagents, and byproducts from side reactions.
Q3: Why is the separation of this compound from its isomer Eugenol particularly challenging?
A3: The separation is difficult because positional isomers have nearly identical physicochemical properties, such as molecular weight, boiling point, and polarity.[3] This similarity means that conventional purification techniques like standard distillation and basic liquid-liquid extraction are often ineffective at achieving high-purity separation. Specialized chromatographic techniques are typically required.[10][11]
Q4: What are the primary laboratory-scale methods for purifying this compound?
A4: The main strategies involve a combination of techniques. An initial acid-base liquid-liquid extraction (LLE) is effective for separating the phenolic fraction (containing this compound and other phenols) from neutral compounds like terpenes.[8][12][13] This is followed by high-resolution purification methods such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with specialized stationary phases to resolve the isomers.[14][15]
Troubleshooting Guides
Problem 1: Low Yield After Acid-Base Liquid-Liquid Extraction
-
Symptom: The mass of the recovered phenolic fraction is significantly lower than expected based on the composition of the crude mixture.
-
Possible Causes:
-
Incomplete Deprotonation: The pH of the aqueous phase was not high enough to quantitatively convert the phenol to its water-soluble phenolate salt. Phenols typically have a pKa of around 10, so a pH of 12 or higher is needed.[13]
-
Incomplete Reprotonation: The pH of the separated aqueous layer was not lowered sufficiently to convert the phenolate back to the neutral phenol, preventing its complete extraction into the organic phase. A pH of 2-3 is recommended.[13][16]
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the aqueous-organic interface, trapping the product.
-
-
Solutions:
-
pH Monitoring: Use a pH meter to confirm the pH is >12 after adding a base (e.g., NaOH) and <3 after adding acid (e.g., HCl).[16]
-
Emulsion Breaking: Add a saturated NaCl solution (brine) to the separatory funnel to disrupt emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Mixing: Invert the separatory funnel gently rather than shaking it vigorously to minimize emulsion formation.
-
Multiple Extractions: Perform the extraction process 2-3 times with fresh solvent to ensure exhaustive recovery of the compound.[16]
-
Problem 2: Poor Separation of Isomers (this compound vs. Eugenol) in Chromatography
-
Symptom: Peaks for the target compound and its isomer are co-eluting or show poor resolution in HPLC or column chromatography analysis.
-
Possible Causes:
-
Inadequate Stationary Phase: Standard silica gel or C18 columns may not have sufficient selectivity for positional isomers.[17]
-
Suboptimal Mobile Phase: The solvent system does not exploit the subtle electronic and steric differences between the isomers.
-
-
Solutions:
-
Specialized Columns (HPLC): Employ columns designed for isomer separation. Pentafluorophenyl (PFP) or Phenyl-Hexyl phases often provide enhanced π-π and dipole-dipole interactions that can resolve aromatic positional isomers.[10][18][19]
-
Modified Stationary Phases (Column Chromatography): Consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions can form weak complexes with the allyl double bonds, and the stability of these complexes can differ slightly between isomers, aiding in separation.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of methanol or acetonitrile to water can impact resolution.[17] For normal-phase column chromatography, incorporating solvents like toluene or dichloromethane in a hexane/ethyl acetate system can improve the separation of aromatic compounds.[20]
-
Problem 3: Product Discoloration or Degradation
-
Symptom: The purified this compound is a yellow or brown liquid instead of colorless, suggesting impurity or degradation.[3]
-
Possible Causes:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation when exposed to air, light, or trace metal contaminants, forming colored quinone-type structures.
-
-
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage.
-
Solvent Degassing: Use degassed solvents for chromatography to minimize dissolved oxygen.
-
Avoid High Temperatures: Concentrate solutions using a rotary evaporator at a reduced temperature.
-
Proper Storage: Store the final product in an amber vial at a low temperature (-20°C is ideal) and under an inert atmosphere.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Isomeric Impurity.
| Property | This compound | Eugenol (4-Allyl-2-methoxyphenol) | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | [1] |
| Boiling Point | ~144-145 °C (at 13 Torr) | 254 °C (at 760 Torr) | [2][3] |
| pKa | ~10.78 (Predicted) | ~10.3 | [2][13] |
| LogP (Octanol/Water) | 2.6 (Computed) | 2.27 | [1][4] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [3] |
Note: The similar values for molecular weight, pKa, and LogP highlight the difficulty in separating these isomers using non-chromatographic methods.
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction for Phenolic Fraction
This protocol describes the separation of phenolic compounds from a crude essential oil mixture.
-
Dissolution: Dissolve the crude oil (e.g., 10 g) in an immiscible organic solvent like diethyl ether or dichloromethane (DCM) (100 mL).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) (50 mL). Mix gently by inverting the funnel for 2-3 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium phenolate salt) into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete recovery. Combine all aqueous extracts.[13]
-
Wash (Optional): The initial organic layer can be washed with water to recover any trapped aqueous phase and then dried and concentrated to isolate the non-phenolic (neutral) components.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3 (verify with a pH meter). The solution will likely become cloudy as the neutral phenol precipitates or forms an oil.
-
Re-extraction: Transfer the acidified solution back to a separatory funnel. Extract the liberated phenolic compounds with fresh diethyl ether or DCM (3 x 50 mL).[13]
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator under reduced pressure to yield the crude phenolic fraction, which can then be subjected to chromatography.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol is a starting point for separating this compound from its isomers.
-
Stationary Phase Selection: Pack a glass column with silica gel. For difficult separations, consider using silver nitrate-impregnated silica or a phenyl-functionalized silica gel.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal solvent system. Start with a non-polar system like Hexane:Ethyl Acetate or Hexane:Dichloromethane. A system that gives Rf values between 0.2 and 0.4 for the target compounds is ideal.
-
Sample Loading: Dissolve the crude phenolic fraction in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[21]
-
Elution: Begin elution with the selected mobile phase. If separation is poor, a shallow gradient elution (gradually increasing the percentage of the more polar solvent) can be employed. For example, starting with 98:2 Hexane:EtOAc and slowly increasing to 90:10 Hexane:EtOAc.
-
Fraction Collection: Collect small fractions and monitor their composition using TLC or HPLC.
-
Combine and Concentrate: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.
Visualizations
Workflow for Purification from Natural Sources
Caption: General purification workflow from crude natural extract.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. This compound | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 584-82-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. ymdb.ca [ymdb.ca]
- 5. Chavibetol: major and potent phytotoxin in betel (Piper betle L.) leaf essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Improvement of Essential Oil Quality and Its Repellent Activity of Betel Leaves Oil (Piper betle l.) from Indonesia – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. irjet.net [irjet.net]
- 10. welch-us.com [welch-us.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 18. agilent.com [agilent.com]
- 19. uhplcs.com [uhplcs.com]
- 20. reddit.com [reddit.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Storage and Handling of 2-Allyl-4-methoxyphenol
This technical support guide is intended for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of 2-Allyl-4-methoxyphenol (also known as eugenol).
Frequently Asked Questions (FAQs)
Q1: My stored this compound has turned a yellow or brownish color. What is the cause of this discoloration?
A1: The discoloration of your this compound is a common indicator of oxidation. Phenolic compounds are susceptible to oxidation, particularly when exposed to air (oxygen), light, and elevated temperatures. This process leads to the formation of colored byproducts, such as quinones and other oxidized species, which alter the appearance of the compound.
Q2: What are the primary factors that accelerate the oxidation of this compound during storage?
A2: Several factors can accelerate the degradation of this compound:
-
Exposure to Oxygen: Molecular oxygen is a key driver of oxidation in phenolic compounds.
-
Exposure to Light: UV and visible light can provide the energy needed to initiate and propagate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as iron and copper, can catalyze oxidative processes.
-
High pH (Alkaline Conditions): Deprotonation of the phenolic hydroxyl group under alkaline conditions can make the molecule more susceptible to oxidation.
Q3: What are the recommended storage conditions for neat this compound?
A3: To minimize oxidation and ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to air. For optimal stability, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.[2]
Q4: How should I store solutions of this compound?
A4: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light.[2] It is also advisable to purge the solution and the headspace of the container with an inert gas before sealing. Storage at low temperatures (e.g., 5°C) in the dark has been shown to improve stability.[1]
Q5: Are there any chemical additives that can help prevent the oxidation of this compound in solution?
A5: Yes, the addition of antioxidants can help protect this compound from oxidation. These compounds act as sacrificial agents, being preferentially oxidized. Common antioxidants used for stabilizing phenolic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The selection and concentration of an appropriate antioxidant would depend on the specific application and downstream experimental requirements.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solutions |
| Discoloration of neat compound or solution | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon). For solutions, use amber vials and purge with inert gas before sealing. |
| Formation of insoluble particulates | Polymerization or formation of degradation products. | Filter the solution through a compatible syringe filter (e.g., PTFE). Re-evaluate storage conditions to minimize degradation. |
| Inconsistent experimental results | Degradation of this compound stock. | Prepare fresh solutions for each experiment. If using a stored stock solution, verify its purity by an appropriate analytical method (e.g., HPLC or GC-MS) before use. |
| Unexpected side reactions in experiments | Presence of oxidative degradation byproducts. | Ensure the starting material is pure and has been stored correctly. Consider purifying the this compound if degradation is suspected. |
Data Presentation
The following table summarizes the stability of this compound under various conditions, based on available literature.
| Storage Condition | Duration | Analyte | Observed Stability | Reference |
| 5°C in the dark | 180 days | Eugenol in Piper betle extract | Moderate stability observed. | [1] |
| 25°C with light exposure | 180 days | Eugenol in Piper betle extract | Significant degradation observed. | [1] |
| 4°C and room temperature | 8 weeks | Eugenol in nanoliposomes | Good storage stability with low variation in encapsulation efficiency. | [3] |
| Accelerated storage (65°C) | 12 days | Eugenol in sunflower oil | Eugenol at 150 µg/ml showed the highest stability in preventing oil oxidation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the amount of this compound in a sample to assess its stability over time.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard of known purity
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 or 0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient or controlled at 30°C[2]
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: At specified time points during the stability study, accurately weigh a portion of the stored sample and dissolve it in a known volume of the mobile phase. Filter the sample through a syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The percentage of remaining this compound at each time point can then be calculated.
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for identifying potential degradation products of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of phenolic compounds (e.g., HP-5)[2]
-
Helium (carrier gas)
-
Methanol or dichloromethane (solvent)
-
This compound standard
-
Vials with septa
2. GC-MS Conditions:
-
Injector Temperature: 275°C[2]
-
Oven Temperature Program: Start at 60°C, ramp to 320°C at a rate of 30°C/min, and hold for 2 minutes.[2]
-
Carrier Gas Flow: Constant flow of approximately 1.3 mL/min.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 550.[2]
3. Procedure:
-
Sample Preparation: Dissolve a small amount of the stored (potentially degraded) this compound in a suitable volatile solvent like methanol or dichloromethane.
-
Analysis: Inject the sample into the GC-MS system. The compounds will be separated on the GC column and then ionized and detected by the mass spectrometer.
-
Identification: Identify this compound by its retention time and mass spectrum, comparing it to a standard if necessary. Analyze the mass spectra of other peaks in the chromatogram to identify potential degradation products by comparing them to mass spectral libraries.
Visualizations
Caption: Factors contributing to the oxidation of this compound and corresponding preventive strategies.
Caption: A general experimental workflow for assessing the stability of this compound under various storage conditions.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Storage stability and antibacterial activity of eugenol nanoliposomes prepared by an ethanol injection-dynamic high-pressure microfluidization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]
Technical Support Center: Optimizing Cyclopropanation of 4-Allyl-2-Methoxyphenol
Welcome to the technical support center for the cyclopropanation of 4-allyl-2-methoxyphenol (eugenol). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclopropanation of 4-allyl-2-methoxyphenol?
A1: The two most prevalent methods for the cyclopropanation of 4-allyl-2-methoxyphenol are the Simmons-Smith reaction to introduce a methylene group (-CH2-) and dichlorocyclopropanation to add a dichloromethylene group (-CCl2-). The Simmons-Smith reaction is valued for its ability to form a simple cyclopropane ring, while dichlorocyclopropanation provides a dihalocyclopropane that can be a precursor for further synthetic modifications.
Q2: I am observing a low yield in my Simmons-Smith reaction. What are the likely causes?
A2: Low yields in Simmons-Smith reactions are a common issue. Key factors to investigate include the quality of your reagents, especially the zinc-copper couple and diiodomethane, and the reaction conditions. The zinc-copper couple must be freshly prepared and properly activated for optimal reactivity.[1] Additionally, the reaction is sensitive to moisture and air, so ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.[1]
Q3: Are there any common side reactions to be aware of when performing a Simmons-Smith reaction on eugenol?
A3: Yes, a notable side reaction is the methylation of the phenolic hydroxyl group.[2] The electrophilic nature of the zinc carbenoid can lead to this unwanted methylation, particularly with prolonged reaction times or an excess of the Simmons-Smith reagent.[1][2]
Q4: How can I control the diastereoselectivity of the cyclopropanation?
A4: The hydroxyl group of 4-allyl-2-methoxyphenol can act as a directing group in the Simmons-Smith reaction, leading to the cyclopropanation occurring on the same face of the double bond as the hydroxyl group. This coordination of the zinc carbenoid to the oxygen atom enhances diastereoselectivity.[3] For other methods, the choice of catalyst and reaction conditions can also influence the stereochemical outcome.
Q5: What is the best way to purify the cyclopropanated product?
A5: Purification is typically achieved through column chromatography on silica gel.[4] For products that may be sensitive to acid, using deactivated silica gel is a good practice.[1] Depending on the physical properties of the product, distillation can also be an effective purification method.[1]
Troubleshooting Guides
Simmons-Smith Cyclopropanation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can aid in activation.[5] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane. | |
| Presence of Moisture or Air | Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] | |
| Low Substrate Reactivity | For less reactive alkenes, consider using a more reactive reagent system like the Furukawa modification (diethylzinc and diiodomethane).[1] | |
| Incomplete Conversion | Insufficient Reagent | Increase the molar ratio of the Simmons-Smith reagent to the substrate. |
| Inadequate Stirring | Ensure efficient stirring, especially in heterogeneous reactions with a zinc-copper couple, to maintain good contact between reagents.[1] | |
| Formation of Side Products | Methylation of Phenolic -OH | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[1][2] |
| Polymerization | Ensure the absence of acidic impurities that could initiate polymerization of the starting material or product. |
Dichlorocyclopropanation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Dichlorocarbene Generation | Ensure the base used (e.g., sodium or potassium tert-butoxide) is fresh and anhydrous. The reaction of the base with chloroform generates the dichlorocarbene.[5] |
| Unoptimized Reaction Time | Optimize the reaction time. One study found that for the dichlorocyclopropanation of eugenol, increasing the reaction time from 3 to 22 hours could decrease the yield.[6] | |
| Incorrect Solvent Ratio | The ratio of solvent to starting material can significantly impact the yield. An optimization study showed that increasing the solvent-to-raw-material ratio from 10 to 20 increased the yield from 33% to 45%.[6] | |
| Complex Product Mixture | Side reactions of Dichlorocarbene | Dichlorocarbene is highly reactive and can undergo side reactions. Control the temperature and addition rate of the base to maintain a low concentration of the carbene. |
Data Presentation
Table 1: Optimization of Dichlorocyclopropanation of 4-Allyl-2-methoxyphenol
| Reaction Time (hours) | Solvent to Raw Material Ratio (v/w) | Predicted Yield (%) |
| 17.44 | 5.78 | 43.96 |
This data is based on a response surface methodology study to determine the optimal conditions for the dichlorocyclopropanation of eugenol.[7][8]
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 4-Allyl-2-methoxyphenol
Materials:
-
4-allyl-2-methoxyphenol (eugenol)
-
Zinc-copper couple (freshly prepared)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (argon or nitrogen).
-
To the flask, add the freshly prepared zinc-copper couple.
-
Add anhydrous diethyl ether or DCM to the flask.
-
In the dropping funnel, prepare a solution of 4-allyl-2-methoxyphenol and diiodomethane in the chosen anhydrous solvent.
-
Add the solution from the dropping funnel to the stirred suspension of the zinc-copper couple at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dichlorocyclopropanation of 4-Allyl-2-methoxyphenol
Materials:
-
4-allyl-2-methoxyphenol (eugenol)
-
Chloroform (CHCl₃)
-
Potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa)
-
Anhydrous solvent (e.g., pentane or hexane)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-allyl-2-methoxyphenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroform to the solution.
-
Slowly add potassium tert-butoxide in portions to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for the optimized duration (monitoring by TLC is recommended).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflows for Simmons-Smith and dichlorocyclopropanation.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Side reactions in the hydrohalogenation of eugenol (2-Allyl-4-methoxyphenol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrohalogenation of eugenol (2-Allyl-4-methoxyphenol).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the hydrohalogenation of eugenol?
A1: The primary product is the Markovnikov addition product, where the halogen adds to the more substituted carbon of the allyl group's double bond. For example, hydrobromination yields 4-(2-bromopropyl)-2-methoxyphenol. The reaction proceeds via a carbocation intermediate, favoring the more stable secondary carbocation.[1]
Q2: What are the common side reactions observed during the hydrohalogenation of eugenol?
A2: Several side reactions can occur, leading to a mixture of products and reduced yield of the desired halo-eugenol derivative. These include:
-
Dimerization/Polymerization: Under acidic conditions, eugenol can undergo dimerization or polymerization.[2][3] One study reported the formation of a eugenol dimer with the methoxy group intact when the reaction was performed under acidic conditions.[2][3]
-
Ether Cleavage: The methoxy group on the aromatic ring can be cleaved by strong hydrohalic acids, particularly at elevated temperatures, to form a catechol derivative.
-
Carbocation Rearrangement: The secondary carbocation intermediate formed during the addition of HX to the allyl group can potentially rearrange to a more stable carbocation, leading to isomeric products.
-
Aromatic Halogenation: Although less common under standard hydrohalogenation conditions, direct halogenation of the aromatic ring is a possible side reaction, especially with excess halogen.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the eugenol starting material. For a more detailed analysis of product formation and side products, gas chromatography-mass spectrometry (GC-MS) is highly effective.[4]
Q4: What analytical techniques are recommended for characterizing the final product and impurities?
A4: A combination of spectroscopic and chromatographic techniques is recommended. GC-MS is invaluable for identifying the molecular weights of the products and byproducts, with the characteristic isotopic pattern of the halogen being a key indicator.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the desired product and any isolated impurities.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired 4-(2-halopropyl)-2-methoxyphenol.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC until the eugenol spot disappears. One study on the hydrobromination of eugenol showed that the optimal reaction time was 288 hours to achieve the highest yield.[4] |
| Suboptimal Temperature | Ensure the reaction is conducted at the optimal temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like ether cleavage and polymerization. |
| Formation of Side Products | Analyze the crude product by GC-MS to identify the major side products. This will help in optimizing the reaction conditions to minimize their formation. For example, if dimerization is an issue, running the reaction under an inert atmosphere (e.g., nitrogen) may help, as some dimerization pathways are thought to involve oxidative coupling.[3] |
| Loss of Product During Workup | The product, being a phenol, may have some solubility in aqueous base. Avoid overly basic conditions during extraction. Ensure thorough extraction with a suitable organic solvent. |
Problem 2: Presence of a significant amount of high-molecular-weight, insoluble material (polymer).
| Possible Cause | Suggested Solution |
| High Concentration of Acid | High acid concentrations can promote cationic polymerization of the allyl group. Use the minimum effective concentration of the hydrohalic acid. |
| Elevated Reaction Temperature | Higher temperatures can accelerate polymerization. Conduct the reaction at room temperature or below if polymerization is a significant issue. |
Problem 3: The final product is a complex mixture of isomers.
| Possible Cause | Suggested Solution |
| Carbocation Rearrangement | The formation of a stable secondary carbocation minimizes rearrangement. However, if reaction conditions promote rearrangement, consider using a less polar solvent to stabilize the carbocation. |
| Radical Mechanism (for HBr) | If using HBr, the presence of peroxides can initiate a radical mechanism leading to the anti-Markovnikov product. Ensure that the starting materials and solvent are free of peroxides if Markovnikov addition is desired. |
Experimental Protocols
Synthesis of 4-(2-bromopropyl)-2-methoxyphenol
This protocol is adapted from a solvent-free synthesis method.[4]
Materials:
-
Eugenol
-
Hydrobromic acid (48%)
-
Silica gel 60
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix eugenol with silica gel 60.
-
Add 48% hydrobromic acid to the mixture.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The optimal reaction time to achieve the highest yield and purity is approximately 288 hours.[4]
-
After the reaction is complete, extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Time on the Yield and Purity of 4-(2-bromopropyl)-2-methoxyphenol in a Solvent-Free Synthesis [4]
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 72 | - | - |
| 144 | - | - |
| 288 | 76.17 | 90.49 |
| 432 | Lower than at 288h | Lower than at 288h |
Note: Specific yield and purity values for 72 and 144 hours were not provided in the source material, but were stated to be lower than the values at 288 hours.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-(2-bromopropyl)-2-methoxyphenol.
References
Technical Support Center: Optimizing 2-Allyl-4-methoxyphenol Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of 2-Allyl-4-methoxyphenol (also known as Eugenol) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the efficiency and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound possesses a polar hydroxyl (-OH) group, which can lead to poor chromatographic peak shape (tailing) and potential thermal degradation in the hot GC injection port.[1][2] Derivatization is a chemical modification process that converts this polar functional group into a less polar, more volatile, and more thermally stable derivative.[1] This improves chromatographic behavior, leading to sharper peaks, increased sensitivity, and more accurate quantification.[1][3]
Q2: What are the most common derivatization techniques for this compound?
A2: The two most common and effective derivatization techniques for phenolic compounds like this compound are silylation and acylation.[1][4]
-
Silylation: This technique replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][5] It is a versatile and widely used method that generally produces stable derivatives with good chromatographic properties.[1][4]
-
Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride, to form a stable ester derivative.[4] Acylation is a robust and cost-effective alternative to silylation.[1][4]
Q3: How do I choose between silylation and acylation?
A3: The choice depends on your specific analytical requirements, sample matrix, and available resources. Silylation often provides higher derivatization yields and is applicable to a broader range of compounds.[1] However, silylating reagents are highly sensitive to moisture, requiring stringent anhydrous (dry) conditions for the reaction.[1][5][6] Acylation produces highly stable derivatives that are less susceptible to hydrolysis and the reagents are generally less expensive.[4]
Q4: What are the most common silylating and acylating reagents?
A4: For silylation, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and commonly used.[1][5] A catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity.[7] For acylation, acetic anhydride is a widely used and cost-effective reagent, often used with a catalyst like pyridine or potassium carbonate.[2][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound.
Problem 1: Low or No Derivative Peak in the Chromatogram
-
Possible Cause 1: Incomplete Derivatization Reaction.
-
Solution: Ensure that the reaction time and temperature are optimized. Many derivatization reactions require heating to proceed to completion.[7] For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is common.[7] For acylation, gentle heating at around 60°C may be necessary.[1] Also, ensure the correct molar ratio of derivatizing reagent to the analyte is used; an excess of the reagent is generally recommended.
-
-
Possible Cause 2: Presence of Moisture (for Silylation).
-
Solution: Silylating reagents are highly sensitive to water, which can consume the reagent and prevent the derivatization of your analyte.[5][6] Ensure that all glassware is thoroughly dried and that your sample extract is anhydrous. This can be achieved by evaporating the sample to complete dryness under a gentle stream of nitrogen gas before adding the derivatization reagent.[1]
-
-
Possible Cause 3: Degradation of the Derivative.
-
Solution: While acylated derivatives are quite stable, silylated derivatives can be susceptible to hydrolysis if exposed to moisture.[4][6] Analyze the derivatized sample as soon as possible after preparation. Ensure the GC autosampler vials have caps with intact septa to prevent atmospheric moisture from entering.
-
Problem 2: Tailing Peak for the Derivatized Analyte
-
Possible Cause 1: Active Sites in the GC System.
-
Solution: Even after derivatization, residual polar interactions can occur with active sites (e.g., free silanol groups) in the GC inlet liner or on the column. Ensure you are using a deactivated inlet liner. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[8]
-
-
Possible Cause 2: Incomplete Derivatization.
-
Solution: As with a low derivative peak, a tailing peak can indicate that not all of the this compound has been derivatized. The underivatized compound, being more polar, will exhibit peak tailing. Re-evaluate your derivatization protocol for optimal time, temperature, and reagent concentration.
-
Problem 3: Presence of Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Excess Derivatizing Reagent and Byproducts.
-
Solution: It is common to see a large peak for the excess derivatizing reagent and its byproducts in the chromatogram.[5] This is generally not a problem unless it co-elutes with your peak of interest. If it does, you may need to adjust the chromatographic conditions (e.g., temperature program) to improve separation. In some cases, a work-up step can be performed to remove excess reagent, though this adds complexity to the sample preparation.[6][7]
-
-
Possible Cause 2: Sample Matrix Interferences.
-
Solution: Other compounds in your sample matrix may also be derivatized, leading to additional peaks. If these interfere with your analysis, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.
-
Quantitative Data Summary
The efficiency of derivatization can be compared based on the peak area response of the resulting derivative. Below is a summary of expected performance data for silylation and acylation of phenolic compounds.
Table 1: Comparison of Silylation and Acylation for Phenol Analysis
| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) |
| Reaction Time | 30-60 minutes[7] | 15-30 minutes[1] |
| Reaction Temp. | 70-80°C[7] | Room Temperature to 60°C[1] |
| Derivative Stability | Moderate (moisture sensitive)[6] | High (less prone to hydrolysis)[4] |
| Reagent Sensitivity | High (requires anhydrous conditions)[1] | Low (can be performed in aqueous conditions with pH adjustment)[2][4] |
| Typical Yield | High[1] | Good to High |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol is for the derivatization of this compound to its trimethylsilyl (TMS) ether.
Materials:
-
Sample containing this compound
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Pyridine or other suitable solvent (e.g., acetonitrile, acetone)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Methodology:
-
Sample Preparation: Transfer a known amount of your sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[1]
-
Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the vial to dissolve the dried residue.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[7] Note that reaction time and temperature may require optimization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation of this compound using Acetic Anhydride
This protocol describes the conversion of this compound to its acetate ester.
Materials:
-
Sample containing this compound
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Methodology:
-
Sample Preparation: Transfer a known amount of your sample into a reaction vial.
-
Derivatization Reaction: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for a short period to ensure complete derivatization for some phenols.[1]
-
Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[1]
-
Extract the derivatized analyte by adding 1 mL of an organic solvent (e.g., ethyl acetate), vortexing, and allowing the layers to separate.
-
Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. journal.gnest.org [journal.gnest.org]
- 3. jfda-online.com [jfda-online.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
2-Allyl-4-methoxyphenol vs. isoeugenol: a comparative study of biological activity
A Comparative Analysis of the Biological Activities of Eugenol and Isoeugenol
An introductory note on chemical structures: This guide provides a comparative overview of the biological activities of two closely related phenylpropanoid compounds: eugenol (4-allyl-2-methoxyphenol) and its isomer, isoeugenol (2-methoxy-4-propenylphenol). The user's original query specified 2-Allyl-4-methoxyphenol, also known as ortho-eugenol. However, direct comparative research between ortho-eugenol and isoeugenol is scarce. Given the extensive body of research comparing the more common isomer, eugenol, to isoeugenol, this guide will focus on this comparison to provide a robust, data-supported analysis. The key structural difference between eugenol and isoeugenol lies in the position of the double bond in the side chain, which significantly influences their biological properties.[1][2] Available data for ortho-eugenol will be included where possible to provide relevant context.
Eugenol and isoeugenol are naturally occurring compounds found in the essential oils of various plants, including clove, nutmeg, cinnamon, and basil.[3][4] They are widely used as flavoring and fragrance agents and have garnered significant scientific interest for their diverse pharmacological effects, ranging from antioxidant and antimicrobial to anti-inflammatory and anticancer activities.[4][5]
Data Presentation: A Quantitative Comparison
The following tables summarize experimental data on the key biological activities of eugenol and isoeugenol.
Antioxidant Activity
The antioxidant potential of these compounds is largely attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. Studies consistently show that isoeugenol has a stronger antioxidant effect than eugenol.[3][5] This is often attributed to the conjugated double bond in isoeugenol's propenyl side chain, which increases the stability of the resulting phenoxyl radical through electron delocalization.[2]
| Assay | Eugenol | Isoeugenol | Standard (Trolox) | Key Finding |
| DPPH Radical Scavenging (EC₅₀) | 22.6 µg/mL[3][5] | 17.1 µg/mL[3][5] | 13.5 µg/mL[3][5] | Isoeugenol shows slightly higher scavenging activity than eugenol.[3][5] |
| ABTS Radical Scavenging (EC₅₀) | 146.5 µg/mL[5][6] | 87.9 µg/mL[5][6] | 84.34 µg/mL[5][6] | Isoeugenol's scavenging activity is significantly higher than eugenol's.[5][6] |
| Ferric Reducing Antioxidant Power (FRAP) | 11.2 mmol Fe(II)/g[6] | 18.4 mmol Fe(II)/g[6] | Not Specified | Isoeugenol has a significantly better reducing power than eugenol.[6] |
| Lipid Peroxidation Inhibition | Weaker Inhibition[5][6] | Stronger Inhibition[5][6] | Not Specified | Isoeugenol is a more potent inhibitor of lipid peroxidation.[5][6] |
Antimicrobial Activity
Both eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity against various foodborne pathogens by disrupting the integrity of the microbial cell membrane.[7][8] Overall, isoeugenol demonstrates stronger antibacterial properties than eugenol, particularly against Gram-positive bacteria.[5][6]
| Parameter | Bacterial Strain | Eugenol | Isoeugenol | Key Finding |
| Zone of Inhibition (ZOI) | Gram-positive bacteria (e.g., L. monocytogenes, S. aureus) | 12.7–22.3 mm[5] | 18.0–26.0 mm[5] | Isoeugenol has a significantly greater zone of inhibition for Gram-positive bacteria.[5][6] |
| Gram-negative bacteria (e.g., E. coli) | 12.7–22.3 mm[5] | 18.0–26.0 mm[5] | No significant difference in ZOI for Gram-negative bacteria was found between them.[5][6] | |
| Minimum Inhibitory Conc. (MIC) | E. coli, S. dysenteriae | 312.5 µg/mL[5][6] | 312.5 µg/mL[5][6] | Equal MIC values for these specific strains.[5][6] |
| Other tested bacteria (e.g., S. aureus, B. subtilis) | 625 µg/mL[5][6] | 312.5 µg/mL[5][6] | Isoeugenol shows a lower MIC, indicating stronger activity.[5][6] | |
| Minimum Bactericidal Conc. (MBC) | E. coli, S. dysenteriae | 312.5 µg/mL[5][6] | 312.5 µg/mL[5][6] | Equal MBC values for these specific strains.[5][6] |
| Other tested bacteria | 625 µg/mL[5][6] | 312.5 µg/mL[5][6] | Isoeugenol shows a lower MBC, indicating stronger bactericidal effect.[5][6] |
Anti-inflammatory Activity
Eugenol, isoeugenol, and ortho-eugenol have all demonstrated anti-inflammatory properties.[9][10][11] They can inhibit key pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), primarily through the modulation of signaling pathways like NF-κB.[10][12]
| Parameter | Eugenol | Isoeugenol | ortho-Eugenol | Key Finding |
| Nitric Oxide (NO) Production | Inhibits NO production[12] | Markedly inhibits NO production[12] | Not Specified | Isoeugenol is a more effective inhibitor of NO production than eugenol.[12] |
| COX-2 Expression | Inhibits COX-2 expression[12] | Markedly inhibits COX-2 expression[12] | Not Specified | Isoeugenol is a more potent inhibitor of LPS-induced COX-2 expression.[12] |
| Pro-inflammatory Cytokines | Reduces TNF-α, IL-1β, IL-6[13] | Not Specified | Reduces TNF-α, IL-1β[10] | Both isomers effectively reduce key pro-inflammatory cytokines.[10][13] |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of eugenol and isoeugenol have been evaluated against various cancer cell lines. Isoeugenol generally exhibits higher cytotoxicity.[14][15] However, in some specific cancer types like melanoma, eugenol has been found to be a more potent inhibitor of cell proliferation than isoeugenol.[4][16][17]
| Assay | Cell Line | Eugenol | Isoeugenol | Key Finding |
| Cytotoxicity (CC₅₀) | Human Submandibular Gland (HSG) | 0.395 mM[14][15] | 0.0523 mM[14][15] | Isoeugenol is an order of magnitude more cytotoxic to HSG cells than eugenol.[14][15] |
| Antiproliferative Activity | Melanoma Cells (e.g., WM1205Lu) | Potent inhibitor[16][17] | No significant inhibition[16][17] | Eugenol, but not isoeugenol, shows significant anti-melanoma activity.[4][16] |
| Cell Cycle Arrest | Human Epidermoid Carcinoma (A431) | Induces G₀/G₁ arrest[18] | Induces G₀/G₁ arrest[18] | Both compounds arrest skin cancer cells in the G₀/G₁ phase.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the data in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol to a specific concentration (e.g., 0.1 mM) and stored in the dark. Stock solutions of the test compounds (eugenol, isoeugenol) and a standard antioxidant (like Trolox or ascorbic acid) are also prepared in methanol and serially diluted.
-
Assay Procedure : A small volume of the test compound at various concentrations is added to a larger volume of the DPPH solution in a microplate or cuvette.
-
Incubation : The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Calculation : The percentage of radical scavenging activity is calculated relative to a control (DPPH solution with methanol). The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[5]
Broth Microdilution Method for MIC and MBC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).
-
Inoculum Preparation : A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity or growth.[5][6]
-
MBC Determination : To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After further incubation, the MBC is identified as the lowest concentration that results in no microbial growth on the agar.[5][6]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The culture medium is replaced with a fresh medium containing various concentrations of the test compounds. Cells are then incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) is calculated from the dose-response curve.[14][15]
Signaling Pathways and Mechanisms of Action
The biological effects of eugenol and isoeugenol are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
A primary mechanism for the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2.[13] Both eugenol and ortho-eugenol have been shown to suppress NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[10][19] Isoeugenol has also been shown to dampen the activity of ERK1/2 and p38 kinase, which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of inflammation.
Anticancer Signaling
In cancer cells, eugenol can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[20][21] It can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases (e.g., caspase-3 and -9), which are key executioners of apoptosis.[20][22] Eugenol has also been shown to modulate several oncogenic signaling pathways, including PI3K/Akt/mTOR and JAK/STAT, and can arrest the cell cycle, preventing cancer cell proliferation.[16][21] For instance, in melanoma, eugenol inhibits the transcriptional activity of E2F1, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[17]
Mandatory Visualizations
References
- 1. differencebetween.com [differencebetween.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ortho-eugenol exhibits anti-nociceptive and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. daneshyari.com [daneshyari.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of 2-Allyl-4-methoxyphenol via DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 2-Allyl-4-methoxyphenol, evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The performance of this compound is compared with its well-known isomer, eugenol, and standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT). This document summarizes quantitative data, details experimental protocols, and provides visualizations of the experimental workflow and the underlying antioxidant mechanism.
Quantitative Comparison of Antioxidant Activity
One study reported the anti-DPPH radical activity in terms of EC20, the concentration required to decrease the initial DPPH radical concentration by 20%. In this study, this compound demonstrated greater activity than eugenol.[1]
The following table summarizes the available DPPH radical scavenging activity data for this compound and its comparators. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | DPPH Radical Scavenging Activity (IC50/EC20) | Reference |
| This compound | EC20: < Eugenol (more potent) | [1] |
| Eugenol | IC50: 4.38 µg/mL | [2] |
| IC50: 130.485 µg/mL | [3] | |
| IC50: 2.16 - 2.92 µg/mL (in essential oil) | [4] | |
| Ascorbic Acid | IC50: 54.888 µg/mL | [3] |
| IC50: 6.1 µg/mL | [5] | |
| IC50: 3.37 µg/mL | [6] | |
| Butylated Hydroxytoluene (BHT) | IC50: 202.35 µg/mL | [7] |
| Butylated Hydroxyanisole (BHA) | IC50: 112.05 µg/mL | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This section details a general methodology for determining the antioxidant capacity of this compound using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
This compound (test sample)
-
Eugenol, Ascorbic Acid, BHT (standard comparators)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of measuring absorbance at 517 nm)
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test and Standard Solutions: Prepare stock solutions of this compound and the standard antioxidants in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
3. Assay Procedure:
-
Add 100 µL of the various concentrations of the test sample or standards into the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control reaction (DPPH solution without the sample).
-
Abs_sample is the absorbance of the test sample with the DPPH solution.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
The following diagrams illustrate the experimental workflow of the DPPH assay and the general mechanism of antioxidant action by phenolic compounds.
References
- 1. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of 2-Allyl-4-methoxyphenol Derivatives' Cytotoxicity
For researchers and professionals in drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. This guide provides a comparative analysis of the cytotoxic effects of various 2-Allyl-4-methoxyphenol (eugenol) derivatives, offering a valuable resource for identifying promising candidates for further development.
This analysis synthesizes experimental data on the cytotoxicity of several eugenol derivatives against various cancer cell lines. The data, presented in a clear, tabular format, facilitates a direct comparison of the compounds' potency. Detailed experimental protocols for the commonly employed cytotoxicity assays are also provided to ensure reproducibility and aid in the design of future studies. Furthermore, a proposed signaling pathway for eugenol-induced apoptosis is visualized to provide a deeper understanding of its mechanism of action.
Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Derivative Name | Cancer Cell Line | IC50 Value |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast) | 0.400 µg/mL |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast) | 1.29 µg/mL |
| 4-Allyl-2-methoxyphenol (Eugenol) | MCF-7 (Breast) | 1.5 µM |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (Breast) | 5.73 µg/mL |
| Eugenol-derived β-amino alcohol 1 | AGS (Gastric) | Not specified, but identified as active |
| Eugenol-derived β-amino alcohol 2 | AGS (Gastric) | Not specified, but identified as active |
| Eugenol-derived β-amino alcohol 3 | AGS (Gastric) | Not specified, but identified as active |
| Eugenol-derived β-amino alcohol 1 | A549 (Lung) | Not specified, but identified as active |
| Eugenol-derived β-amino alcohol 2 | A549 (Lung) | Not specified, but identified as active |
| Eugenol-derived β-amino alcohol 3 | A549 (Lung) | Not specified, but identified as active |
| bis-EUG (a Eugenol dimer) | HL-60 (Leukemia) | More potent than Eugenol |
Experimental Protocols
The cytotoxicity data presented in this guide was primarily obtained using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of the this compound derivatives. A control group with no treatment is also included. The concentrations used in the cited studies ranged from 6.25 to 200 µg/mL[1].
-
Incubation: The plates are incubated for a specific period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Mechanism of Action: A Glimpse into Eugenol-Induced Apoptosis
Several studies suggest that eugenol and its derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The exact signaling pathways can be complex and cell-type dependent. One study indicated that eugenol triggers apoptosis in breast cancer cells through the downregulation of E2F1 and survivin[1][2]. Another study highlighted that a dimer of eugenol, bis-EUG, was more potent in inducing DNA fragmentation, a hallmark of apoptosis, in HL-60 cells[3].
Below is a simplified diagram illustrating a potential signaling pathway for eugenol-induced apoptosis.
Caption: Proposed pathway of eugenol-induced apoptosis.
This guide provides a foundational comparative analysis of this compound derivatives. The presented data and methodologies can serve as a valuable starting point for researchers aiming to develop novel and more effective anticancer therapies. Further investigations into the structure-activity relationships and the intricate molecular mechanisms of these compounds are warranted to unlock their full therapeutic potential.
References
A Comparative Guide to Using 2-Allyl-4-methoxyphenol as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Allyl-4-methoxyphenol (commonly known as Eugenol) and its alternatives as reference standards for High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to assist researchers in selecting the most appropriate reference standard for their specific analytical needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound (Eugenol)
This compound, an allyl chain-substituted guaiacol, is a well-characterized phenolic compound widely used as a reference standard in HPLC analysis. Its prevalence in essential oils from sources like clove, nutmeg, and cinnamon makes it a critical marker for quality control in the food, fragrance, and pharmaceutical industries. A validated HPLC-DAD method for its quantitative analysis has demonstrated high precision and accuracy.[1]
Alternative Reference Standards
For applications requiring the analysis of related phenolic compounds or in instances where Eugenol may not be the optimal standard, several alternatives can be considered. These include its isomer, Isoeugenol, as well as structurally similar phenols like Thymol and Carvacrol.
-
Isoeugenol: A structural isomer of Eugenol, differing in the position of the double bond in the side chain. It is also a component of various essential oils and is used in the manufacturing of vanillin.
-
Thymol: A monoterpenoid phenol, isomeric with carvacrol, found in the oil of thyme. It is recognized for its antiseptic properties.
-
Carvacrol: An isomer of thymol, present in the essential oil of oregano. It also exhibits antimicrobial activity.
Performance Comparison of Reference Standards
The selection of a reference standard is critical for the accuracy and reliability of HPLC quantification. Key performance indicators include purity, stability, and chromatographic behavior. The following tables summarize the available data for Eugenol and its alternatives.
Table 1: Physicochemical Properties of Reference Standards
| Property | This compound (Eugenol) | Isoeugenol | Thymol | Carvacrol |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₄O | C₁₀H₁₄O |
| Molar Mass | 164.20 g/mol | 164.20 g/mol | 150.22 g/mol | 150.22 g/mol |
| Appearance | Colorless to pale yellow oily liquid | Crystalline solid (trans), Oily liquid (cis) | Colorless crystalline solid | Colorless to pale yellow liquid |
| Boiling Point | 254 °C | 266-268 °C | 232 °C | 237-238 °C |
| Solubility in Water | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble |
Table 2: Comparison of HPLC Method Validation Parameters
| Parameter | This compound (Eugenol) | Isoeugenol | Thymol | Carvacrol |
| Linearity Range | 12.5 - 1000 ng/mL[2] | 0 - 1.0 g/L | 1 - 50 ppm[3] | 1 - 50 ppm |
| Correlation Coefficient (r²) | > 0.9999[2] | > 0.999 | > 0.9996[3] | > 0.997 |
| LOD | 0.81 ng/mL[2] | 0.099 µg/mL | 0.5 ppm[3] | 0.6 µg/mL |
| LOQ | 2.47 ng/mL[2] | Not specified | 1 ppm[3] | 1.8 µg/mL |
| Intra-day Precision (%RSD) | 0.08 - 0.27%[2] | Not specified | < 3%[3] | 1.7 - 2.6% |
| Inter-day Precision (%RSD) | 0.32 - 1.19%[2] | Not specified | < 3%[3] | 3.6 - 4.7% |
| Accuracy (Recovery) | 98.7 - 99.1%[2] | 96.4 - 104.0% | Not specified | 97.6% |
Note: Data is compiled from various sources and may have been generated under different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of HPLC analysis. Below are protocols for the analysis of Eugenol and a simultaneous analysis of Thymol and Eugenol.
Protocol 1: HPLC Analysis of this compound (Eugenol)
This protocol is based on a validated method for the quantification of Eugenol in clove extract.[2]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: XTerra RP18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% Methanol in Water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of Eugenol is prepared in methanol and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing Eugenol is extracted with a suitable solvent (e.g., 95% ethanol), filtered, and injected into the HPLC system.
Protocol 2: Simultaneous HPLC Analysis of Thymol and Eugenol
This protocol is adapted from a method for the simultaneous estimation of Thymol and Eugenol in a pharmaceutical formulation.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Thermo Scientific Hypersil BDS RP C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (Water) and Solvent B (Acetononitrile).
-
0-1 min: 80% A, 20% B
-
1-7 min: 40% A, 60% B
-
7-12 min: 10% A, 90% B
-
12-15 min: 80% A, 20% B
-
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Individual stock solutions of Thymol and Eugenol are prepared in a suitable solvent and then mixed and diluted to prepare working standards for calibration.
-
Sample Preparation: The sample is dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered prior to injection.
Visualizations
Logical Workflow for Reference Standard Selection
Caption: Logical workflow for selecting an appropriate reference standard.
General Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis using a reference standard.
Signaling Pathway for Method Validation
Caption: Signaling pathway illustrating the key stages of HPLC method validation.
References
A Comparative Guide to Synthetic vs. Natural 2-Allyl-4-methoxyphenol in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of synthetic and natural 2-Allyl-4-methoxyphenol, a compound commonly known as eugenol. The following sections present a summary of quantitative data from various bioassays, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and workflows.
Data Presentation: A Comparative Overview
The bioactivities of synthetic and natural this compound are summarized below, focusing on antioxidant, anti-inflammatory, and antimicrobial properties. It is important to note that while direct comparative data for antioxidant activity is available, data for the anti-inflammatory and antimicrobial activities of the synthetic compound is not as readily available in the reviewed literature. In these cases, data for the natural compound is provided as a benchmark.
Table 1: Antioxidant Activity
The antioxidant capacity of this compound is often evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound Source | Bioassay | IC50 Value (µg/mL) | Reference |
| Synthetic | DPPH Radical Scavenging | Greater activity than natural eugenol | [1] |
| Natural | DPPH Radical Scavenging | 4.38 | [1] |
Note: One study directly comparing the two indicates that synthetic this compound exhibits more potent radical-scavenging activity against DPPH radicals than its natural counterpart, eugenol.[1]
Table 2: Anti-inflammatory Activity
The anti-inflammatory effects of this compound are often assessed by its ability to inhibit the production of inflammatory mediators in cells stimulated with lipopolysaccharide (LPS). A key mechanism is the inhibition of the NF-κB signaling pathway.
| Compound Source | Bioassay | Key Findings | Reference |
| Natural | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition of NO production. | [2][3][4] |
| Natural | Inhibition of NF-κB Signaling | Suppresses the activation of the IKK complex and inhibits the phosphorylation of p65 and IκB. | [5] |
Note: Quantitative IC50 values for the inhibition of NF-κB by synthetic this compound were not found in the reviewed literature. Natural eugenol has been shown to inhibit key steps in the pro-inflammatory NF-κB pathway.[5]
Table 3: Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Source | Bioassay (Organism) | MIC Value (µg/mL) | Reference |
| Natural | Broth Microdilution ( Escherichia coli ) | Not specified in direct µg/mL, but exhibits activity. | [1][6] |
| Natural | Broth Microdilution ( Staphylococcus aureus ) | MIC values ranging from 200 to >1000 have been reported. | [6] |
Note: Direct comparative studies with MIC values for synthetic this compound against common bacterial strains were not identified in the reviewed literature. Natural eugenol has demonstrated antimicrobial activity against a range of bacteria.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound (Claisen Rearrangement)
A common method for the synthesis of this compound is the Claisen rearrangement of guaiacol allyl ether.
-
Preparation of Guaiacol Allyl Ether : A mixture of guaiacol, allyl bromide, and anhydrous potassium carbonate in dry acetone is refluxed for several hours.[7]
-
Purification : The reaction mixture is diluted with water and extracted with an organic solvent like ether. The organic layer is washed with sodium hydroxide solution to remove unreacted guaiacol and then dried.[7]
-
Distillation : The solvent is removed, and the residual oil is distilled under reduced pressure to obtain pure guaiacol allyl ether.[7]
-
Claisen Rearrangement : The purified guaiacol allyl ether is heated to a high temperature (around 200-210°C) to induce the[8][8]-sigmatropic rearrangement, yielding this compound.[9][10]
-
Purification of Final Product : The resulting product is purified by extraction and distillation to yield pure this compound.[7]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution : A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[8]
-
Sample Preparation : The test compound (synthetic or natural this compound) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction : The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes.[8]
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[8]
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of concentration versus percentage inhibition.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay assesses the potential of a compound to reduce the inflammatory response in immune cells.
-
Cell Culture : A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.[11]
-
Cell Seeding : The cells are seeded into 96-well plates and allowed to adhere.[12]
-
Treatment : The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.[11]
-
Incubation : The plates are incubated for a set period (e.g., 16-24 hours).[11]
-
Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12]
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value can be determined.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., E. coli or S. aureus) is prepared in a suitable broth medium.[13]
-
Serial Dilution : The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[13]
-
Inoculation : Each well is inoculated with the standardized microbial suspension.[13]
-
Incubation : The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.[13]
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the macrophage-based anti-inflammatory assay.
Caption: Workflow for the broth microdilution antimicrobial assay.
References
- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms | MDPI [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage bioassay standardization to assess the anti-inflammatory activity of mesenchymal stromal cell-derived small extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Tailoring: A Comparative Guide to the Structure-Activity Relationship of 2-Allyl-4-methoxyphenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
2-Allyl-4-methoxyphenol, commonly known as eugenol, is a naturally occurring phenolic compound renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its simple, yet versatile structure, featuring a hydroxyl group, a methoxy group, and an allyl chain attached to a benzene ring, offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of eugenol and its synthetic analogs, supported by experimental data, to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological efficacy of eugenol analogs is intricately linked to their structural modifications. Alterations to the phenolic hydroxyl group, the allyl side chain, and the aromatic ring can significantly impact their therapeutic potential.
Antioxidant Activity
The antioxidant capacity of eugenol and its derivatives is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[3] Modifications at this site, such as esterification, often lead to a reduction in antioxidant activity. Conversely, the introduction of other antioxidant moieties can enhance this property.
| Compound/Analog | Modification | Antioxidant Activity (IC50/EC50) | Reference Assay |
| Eugenol (this compound) | - | 4.38 µg/mL (IC50) | DPPH Assay |
| Esterified Eugenol Derivatives | Acylation of the phenolic hydroxyl group | > 100 µg/mL (IC50) | DPPH Assay |
| 2,4-dimethoxyphenol | Allyl group replaced by a methoxy group | Greater activity than eugenol | DPPH Radical Scavenging |
| 4-allylbenzene-1,2-diol | Demethylation of the methoxy group | Significant 5-LOX inhibitory activity | 5-Lipoxygenase Inhibition Assay |
Anticancer Activity
The anticancer properties of eugenol analogs have been extensively studied, with modifications aimed at enhancing cytotoxicity towards cancer cell lines. Key strategies include the introduction of heterocyclic moieties and alterations to the allyl and hydroxyl groups. For instance, the presence of nitro and additional hydroxyl groups has been shown to significantly increase anticancer activity.[4]
| Compound/Analog | Modification | Cell Line | Anticancer Activity (IC50) |
| Eugenol | - | DU-145 (Prostate Cancer) | >100 x 10⁻⁶ mol L⁻¹ |
| KB (Oral Carcinoma) | >100 x 10⁻⁶ mol L⁻¹ | ||
| 5-allyl-3-nitrobenzene-1,2-diol | Addition of nitro and hydroxyl groups | DU-145 (Prostate Cancer) | 19.02 x 10⁻⁶ mol L⁻¹ |
| KB (Oral Carcinoma) | 18.11 x 10⁻⁶ mol L⁻¹ | ||
| 4-allyl-2-methoxy-5-nitrophenyl acetate | Acetylation and nitration | DU-145 (Prostate Cancer) | 21.5 x 10⁻⁶ mol L⁻¹ |
| KB (Oral Carcinoma) | 21.26 x 10⁻⁶ mol L⁻¹ | ||
| 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide | Addition of a 1,2,3-triazole ring | MDA-MB-231 (Breast Cancer) | 6.91 µM |
| MCF-7 (Breast Cancer) | 3.15 µM | ||
| 4-allyl-2-methoxyphenyl propionate | Esterification of hydroxyl group | MCF-7 (Breast Cancer) | 0.400 µg/mL |
| 4-allyl-2-methoxyphenyl butanoate | Esterification of hydroxyl group | MCF-7 (Breast Cancer) | 5.73 µg/mL |
| 4-allyl-2-methoxyphenyl isobutanoate | Esterification of hydroxyl group | MCF-7 (Breast Cancer) | 1.29 µg/mL |
Anti-inflammatory Activity
Eugenol and its analogs exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like 5-lipoxygenase (5-LOX) and the modulation of signaling pathways such as NF-κB.[5][6] Structural modifications that enhance the interaction with these targets are crucial for improving anti-inflammatory potency.
| Compound/Analog | Modification | Target/Assay | Anti-inflammatory Activity |
| Eugenol | - | 5-LOX | Moderate inhibitory activity |
| 4-allylbenzene-1,2-diol | Demethylation of methoxy group | 5-LOX | Significant inhibitory activity |
| ethyl-4-(4-allyl-2-methoxyphenoxy)butanoate | Esterification and ether linkage | 5-LOX | Significant inhibitory activity |
| 3-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)propyl acetate | Epoxidation of allyl group and esterification | 5-LOX | Significant inhibitory activity |
| 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol | Modification of allyl group | 5-LOX | Significant inhibitory activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The test compounds (eugenol and its analogs) are dissolved in methanol at various concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with the sample solution. A control is prepared with methanol instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (eugenol and its analogs) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for designing more potent and selective compounds.
Experimental workflow for SAR studies of eugenol analogs.
A key mechanism underlying the anti-inflammatory and anticancer effects of many eugenol analogs is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Inhibition of the NF-κB signaling pathway by eugenol analogs.
Furthermore, the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth, is another important target for the anticancer activity of eugenol and its derivatives. Dysregulation of this pathway is a hallmark of many cancers.
Inhibition of the PI3K/Akt signaling pathway by eugenol analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Eugenol Ester Derivatives: Synthesis, Insecticidal Activity and Computational Studies | MDPI [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Eugenol and Analogs Against Key Therapeutic Targets
A Computational Guide to Understanding Molecular Interactions
This guide provides a comparative analysis of the molecular docking of 2-Allyl-4-methoxyphenol, an isomer of the well-studied natural compound eugenol (4-Allyl-2-methoxyphenol), against a panel of therapeutic protein targets. Due to the extensive research available on eugenol and its derivatives, this guide will focus on eugenol as the primary compound of interest and compare its binding affinities with other relevant molecules. This in silico study aims to elucidate the binding mechanisms and potential inhibitory activities of these compounds, offering valuable insights for researchers and drug development professionals.
Eugenol, a major component of clove oil, is recognized for a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] Molecular docking is a powerful computational tool that predicts how a small molecule (ligand) binds to a macromolecule (receptor), providing crucial information on binding affinity and interaction patterns, thereby accelerating the drug discovery process.[4][5]
Experimental Protocols: Molecular Docking Methodology
A standardized molecular docking protocol was followed to ensure the reliability and reproducibility of the results. The general steps are outlined below, utilizing widely accepted software and procedures in the field.[5][6]
1. Receptor Preparation:
-
Structure Acquisition: High-resolution 3D crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).
-
Preparation: The protein structures were prepared by removing water molecules, co-crystallized ligands, and any non-protein elements.[7]
-
Protonation and Charge Assignment: Polar hydrogen atoms and Kollman charges were added to the protein structures to ensure a correct ionization state.[7] The prepared protein was saved in the PDBQT file format for use with AutoDock software.
2. Ligand Preparation:
-
Structure Acquisition: The 3D structures of eugenol and other selected ligands were obtained from the PubChem database.
-
Energy Minimization: Ligand structures were optimized and subjected to energy minimization to obtain stable, low-energy conformations.
-
Charge and Bond Definition: Gasteiger charges were assigned, and rotatable bonds were defined to allow for ligand flexibility during the docking process. The prepared ligands were also saved in the PDBQT format.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina, a widely used program for molecular docking, was employed for the simulations.[8][9]
-
Grid Box Definition: A grid box was defined around the active site of each target protein. The size and center of the grid were set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations.[7][8]
-
Docking Execution: The Lamarckian Genetic Algorithm (LGA) was used for the docking calculations.[6] The software was configured to perform multiple independent runs to ensure thorough sampling of the conformational space.
-
Analysis: The results were analyzed based on the binding affinity scores (in kcal/mol), which estimate the free energy of binding. The conformation with the lowest binding energy was selected as the most probable binding mode.[7][10] Visualization of the docked poses was performed to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.
Comparative Docking Performance
The following table summarizes the binding affinities of eugenol and selected alternative compounds against three distinct protein targets implicated in inflammation, cancer, and bacterial infections. Lower binding energy values indicate a higher predicted binding affinity.
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Function & Therapeutic Area |
| PPARγ (2PRG) | Eugenol Derivative (1C) | -8.5 (approx.) | Anti-inflammatory[1] |
| Pioglitazone (Standard) | -9.2 (approx.) | Anti-inflammatory[1] | |
| Caspase-3 (2J32) | Eugenol | -5.78 | Apoptosis / Anticancer[10] |
| Tamoxifen (Reference) | -5.6 (approx.) | Anticancer[10] | |
| DNA Gyrase (5MMN) | Eugenol | -6.5 (approx.) | Antibacterial[8][11] |
| Ciprofloxacin (Standard) | -7.9 (approx.) | Antibacterial |
Note: Binding affinities are representative values compiled from various in silico studies and are intended for comparative purposes.
Signaling Pathway and Mechanism of Action
The interaction of eugenol and its derivatives with target proteins can modulate specific signaling pathways. For instance, the binding of eugenol derivatives to Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a key mechanism for its anti-inflammatory effects.
PPARγ Anti-inflammatory Signaling Pathway
Caption: Diagram showing how eugenol derivatives can exert anti-inflammatory effects by activating PPARγ, which in turn inhibits the NF-κB signaling pathway.[1]
Discussion and Conclusion
The comparative docking studies reveal that eugenol and its derivatives demonstrate favorable binding affinities for a range of therapeutic targets.
-
Anti-inflammatory Potential: Eugenol derivatives show strong binding to PPARγ, comparable to standard drugs like pioglitazone, suggesting a potent mechanism for reducing inflammation.[1]
-
Anticancer Activity: Eugenol exhibits a strong binding affinity for Caspase-3, an essential protein in the apoptotic pathway.[10] This interaction suggests that eugenol could be a potential candidate for cancer therapy by inducing programmed cell death in malignant cells.[10]
-
Antibacterial Action: The docking results against DNA gyrase, a crucial enzyme for bacterial DNA replication, indicate that eugenol could serve as a lead compound for the development of new antibacterial agents.[8]
References
- 1. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revista.nutricion.org [revista.nutricion.org]
- 5. ijprems.com [ijprems.com]
- 6. Molecular docking and pharmacokinetic evaluation of natural compounds as targeted inhibitors against Crz1 protein in Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physchemres.org [physchemres.org]
- 8. Insights into antibacterial design: Computational modeling of eugenol derivatives targeting DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 10. jppres.com [jppres.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of 2-Allyl-4-methoxyphenol and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 2-Allyl-4-methoxyphenol, a naturally occurring phenolic compound also known as eugenol, against three widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and drug development purposes.
Introduction to the Compounds
This compound (Eugenol) is a primary constituent of clove oil and is known for its aromatic and medicinal properties.[1] Emerging research has highlighted its potential as an anti-inflammatory agent, with a mechanism of action that appears to extend beyond the typical pathways of traditional NSAIDs.[1][2]
Ibuprofen is a commonly used over-the-counter NSAID that exhibits analgesic, anti-inflammatory, and antipyretic properties. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]
Diclofenac is a potent NSAID available by prescription, used to treat pain and inflammatory conditions such as arthritis.[4] It also acts as a non-selective COX inhibitor.[4]
Celecoxib is a selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by specifically targeting the COX-2 enzyme, which is upregulated during inflammation.[5]
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and the comparator NSAIDs against key inflammatory mediators. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Target | IC50 (µM) | Cell Type / Assay Condition |
| This compound (Eugenol) | COX-2 (PGE2 production) | 0.37[6][7] | LPS-activated RAW 264.7 macrophages |
| Ibuprofen | COX-1 | 5.9[3] | Not specified |
| COX-2 | 9.9[3] | Not specified | |
| Diclofenac | COX-1 | ~1.1 - 5.0 | Purified enzyme / Whole blood assay |
| COX-2 | ~0.02 - 0.9 | Purified enzyme / Whole blood assay | |
| Celecoxib | COX-1 | 16[5] | Not specified |
| COX-2 | 0.54[5] | Not specified |
Note on Cytokine Inhibition: While qualitative data indicates that this compound, Ibuprofen, Diclofenac, and Celecoxib can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, directly comparable IC50 values are not consistently available across the literature.[4][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Key Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inflammatory signaling pathways and points of inhibition.
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[23][24][25][26][27]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.
-
Prepare solutions of co-factors such as hematin and L-epinephrine.
-
Prepare a solution of the substrate, arachidonic acid.
-
Dissolve test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib) and a vehicle control (e.g., DMSO) to desired stock concentrations and prepare serial dilutions.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for a defined reaction time (e.g., 2 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2.0 M HCl).
-
-
Detection and Data Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in cultured macrophage cells stimulated with lipopolysaccharide (LPS).[3][6][23][24]
-
Cell Culture and Plating:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well or 24-well plates at a predetermined density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib) or vehicle control.
-
Pre-incubate the cells with the test compounds for a specific duration (e.g., 1 hour).
-
Add LPS to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. Measure the absorbance at approximately 540 nm.
-
-
TNF-α and IL-6 Production:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound (eugenol) demonstrates significant anti-inflammatory potential, notably through the inhibition of COX-2-mediated prostaglandin production. Its IC50 value for PGE2 inhibition in LPS-activated macrophages is comparable to that of the selective COX-2 inhibitor, Celecoxib. However, a comprehensive understanding of its selectivity requires further investigation into its COX-1 inhibitory activity.
The established NSAIDs—Ibuprofen, Diclofenac, and Celecoxib—exert their primary anti-inflammatory effects through the inhibition of COX enzymes, with varying degrees of selectivity. While all compounds show evidence of modulating pro-inflammatory cytokine production, a lack of standardized, directly comparative quantitative data makes a definitive ranking of potency in this regard challenging.
The information presented in this guide highlights the promise of this compound as a potential anti-inflammatory agent and underscores the need for further head-to-head comparative studies employing standardized protocols to fully elucidate its therapeutic potential relative to existing NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory, analgesic and TNF-α inhibition (upon RAW 264.7 cell line) followed by the selection of extract (leaf and stem) with respect to potency to introduce anti-oral-ulcer model obtained from Olax psittacorum (Lam.) Vahl in addition to GC-MS illustration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combinatorial effects of nonsteroidal anti-inflammatory drugs and food constituents on production of prostaglandin E2 and tumor necrosis factor-alpha in RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2.10. Measurement of NO, TNF-α, and IL-6 Levels in Cell Culture Supernatants of LPS-Stimulated RAW264.7 Cells [bio-protocol.org]
- 24. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academicjournals.org [academicjournals.org]
Safety Operating Guide
Proper Disposal of 2-Allyl-4-methoxyphenol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Allyl-4-methoxyphenol is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Hazard Profile and Safety Summary
This compound, also known as eugenol, presents several hazards that must be considered during handling and disposal. It may cause an allergic skin reaction, serious eye irritation, and is toxic to aquatic life.[1][2] In some cases, it is considered harmful if swallowed or inhaled and may cause damage to organs.[3]
| Property | Value |
| Boiling Point | 254 °C (489 °F) |
| Density | 1.067 g/cm³ at 25 °C (77 °F) |
| Oral LD50 (Rat) | > 2,000 mg/kg |
| n-octanol/water (log KOW) | 1.83 (pH 5.5, 30°C) |
| Biodegradation | Readily biodegradable (82% in 28 days) |
Pre-Disposal and Handling Protocol
Proper handling is the first step in a safe disposal process. Always consult the Safety Data Sheet (SDS) before working with this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear impervious protective gloves.
-
Eye Protection: Use safety goggles or a face shield.[3]
-
Clothing: Wear protective clothing to avoid skin contact.
Handling and Storage:
-
Use only in well-ventilated areas.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials and sources of ignition.[4]
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and leak-proof container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]
-
Keep the waste container closed when not in use.
Step 2: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area. For large spills, evacuate non-essential personnel.
-
Containment: Prevent the spill from entering drains, waterways, or soil.[1][2] Use an inert, liquid-absorbent material such as Chemizorb®, sand, or diatomaceous earth to contain the spill.[2][5]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Step 3: Disposal of Empty Containers
-
Empty containers should be treated as hazardous waste as they will retain product residue.[2]
-
If permitted by local regulations, containers may be triple-rinsed. The rinsate must be collected as hazardous waste.[6]
-
Once properly decontaminated, labels on the container should be defaced or removed before disposal or recycling.[6]
Step 4: Final Disposal
-
All waste containing this compound must be disposed of as hazardous waste.[5]
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[1]
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Guide for Handling 2-Allyl-4-methoxyphenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 2-Allyl-4-methoxyphenol (also commonly known as Eugenol), a compound frequently used in various research and development applications. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, which can cause skin and eye irritation, as well as potential allergic reactions, a comprehensive PPE strategy is required.[1][2][3][4]
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are mandatory to protect against splashes.[3][5] A face shield should be worn in situations with a higher risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Due to the lack of specific breakthrough time data for this compound, it is advisable to double-glove if prolonged contact is anticipated and to change gloves immediately after contamination. |
| Lab Coat or Chemical-Resistant Apron | A standard lab coat should be worn to protect against minor splashes. For larger quantities or more significant splash risks, a chemical-resistant apron over the lab coat is recommended.[2] | |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Respiratory protection is not typically required for small-scale handling in a well-ventilated laboratory. However, all handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5] If significant aerosolization is expected or ventilation is inadequate, a respirator may be necessary. |
Operational Plan for Handling
A systematic approach to handling this compound will further mitigate risks. The following step-by-step operational plan should be followed.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Inspect PPE: Check all PPE for any signs of damage or wear and tear.
Handling Procedures
-
Work Within a Fume Hood: Conduct all transfers, weighing, and dilutions of this compound inside a chemical fume hood.
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid generating aerosols or splashes.
-
Keep Containers Closed: When not in use, ensure the container of this compound is tightly sealed.
Post-Handling Cleanup
-
Decontaminate Work Area: Clean the work surface and any equipment used with an appropriate solvent.
-
Properly Dispose of Waste: Segregate and dispose of all contaminated waste as outlined in the disposal plan below.
-
Wash Hands: Thoroughly wash hands with soap and water after the procedure is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. It should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard pictograms.
-
-
Solid Waste:
-
Collect all contaminated solid waste, such as pipette tips, gloves, and absorbent paper, in a separate, sealed, and labeled hazardous waste container.
-
The label should clearly indicate that the container holds solid waste contaminated with this compound.
-
Storage and Disposal
-
Store Waste Securely: Store the sealed waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Request Waste Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Do not pour this compound down the drain.
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step waste disposal plan for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
